3,5-Dihydroxydodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H58N7O19P3S |
|---|---|
Molecular Weight |
981.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-5-6-7-8-9-20(41)14-21(42)15-24(44)63-13-12-35-23(43)10-11-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI Key |
KIGPCMQBTYDZFZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dihydroxydodecanoyl-CoA chemical structure and properties
An In-Depth Technical Guide to 3,5-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxydodecanoyl-Coenzyme A (CoA) is a long-chain acyl-CoA thioester, a class of molecules central to numerous metabolic processes. As intermediates in fatty acid metabolism, these compounds are critical for energy production, lipid biosynthesis, and cellular signaling.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, presumed biological roles, and detailed, representative methodologies for its synthesis and analysis. Given the sparse direct literature on this specific dihydroxy- C12 acyl-CoA, this guide synthesizes information from closely related and well-studied 3-hydroxyacyl-CoA analogues to provide a robust foundational resource for researchers.
Chemical Structure and Physicochemical Properties
This compound consists of a dodecanoic acid (C12) backbone with hydroxyl groups at the C3 (beta) and C5 (delta) positions. This acyl chain is linked via a high-energy thioester bond to Coenzyme A. The presence of two hydroxyl groups significantly increases the polarity of the acyl chain compared to its monohydroxy or saturated counterparts.
Chemical Structure
-
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxydodecanethioate.
-
Molecular Formula: C₃₃H₅₈N₇O₁₉P₃S
-
Structure: The molecule is composed of three parts: the 3,5-dihydroxydodecanoyl acyl group, a pantothenic acid (Vitamin B5) unit, and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety.
Physicochemical Data
| Property | Value | Reference / Method |
| Molecular Weight | 981.84 g/mol | Calculated |
| Monoisotopic Mass | 981.2718 Da | Calculated |
| Physical State | Solid (Predicted) | [2] |
| Solubility | Soluble in aqueous buffers and polar organic solvents. | General property of acyl-CoAs |
| Stability | Prone to hydrolysis of the thioester bond, especially at non-neutral pH. Should be stored in acidic or neutral buffers at low temperatures (-20°C or -80°C). | [3] |
| XLogP3-AA | -1.8 (Predicted) | [2] |
| Hydrogen Bond Donors | 10 (Predicted) | [2] |
| Hydrogen Bond Acceptors | 23 (Predicted) | [2] |
Biological Role and Metabolic Pathways
Acyl-CoAs are vital metabolic intermediates.[1] 3-hydroxyacyl-CoA species are key players in the beta-oxidation of fatty acids, a primary pathway for cellular energy generation.[4][5] While the precise role of a 3,5-dihydroxy species is not extensively documented, it is likely an intermediate in the metabolism of specific types of fatty acids, such as unsaturated or modified fatty acids, potentially within peroxisomes.[6][7]
Involvement in Fatty Acid Beta-Oxidation
The canonical beta-oxidation spiral involves four key enzymatic steps:
-
Dehydrogenation by Acyl-CoA Dehydrogenase.[8]
-
Hydration by Enoyl-CoA Hydratase.
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.[5]
-
Thiolysis by Thiolase.[4]
This compound would be an unconventional intermediate. It could arise from the hydration of a dienoyl-CoA species during the oxidation of a polyunsaturated fatty acid or through alternative metabolic routes. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible conversion of L-3-hydroxyacyl-CoA to its 3-ketoacyl derivative, a critical step in this pathway.[9]
Peroxisomal Beta-Oxidation
Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and other complex lipids that cannot be directly metabolized by mitochondria.[6][7] The peroxisomal pathway utilizes a distinct set of enzymes, including bifunctional proteins that possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][10] It is plausible that this compound could be a substrate or intermediate within this specialized oxidative system.
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following sections provide representative, state-of-the-art methodologies for the chemical synthesis and analytical quantification of long-chain acyl-CoAs.
Representative Chemical Synthesis Protocol
The synthesis of an acyl-CoA thioester typically involves the activation of the corresponding carboxylic acid (3,5-dihydroxydodecanoic acid) and its subsequent reaction with the free thiol group of Coenzyme A. The mixed anhydride (B1165640) method is a common approach.[11]
Objective: To synthesize this compound from 3,5-dihydroxydodecanoic acid and Coenzyme A.
Materials:
-
3,5-dihydroxydodecanoic acid
-
Coenzyme A, free acid (Li salt or free acid form)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
HPLC system for purification
Methodology:
-
Acid Activation: Dissolve 3,5-dihydroxydodecanoic acid (1.2 equivalents) in anhydrous THF. Cool the solution to -15°C in a dry ice/acetonitrile bath. Add NMM (1.2 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.2 equivalents). Stir the reaction mixture at -15°C for 15 minutes to form the mixed anhydride.
-
Thioester Formation: In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and DMF, keeping the solution on ice. Adjust the pH to ~7.5 with a cold, dilute NaHCO₃ solution.
-
Coupling Reaction: Add the Coenzyme A solution dropwise to the cold mixed anhydride solution from step 1. Monitor the reaction progress by reverse-phase HPLC, observing the consumption of Coenzyme A. The reaction is typically complete within 1-2 hours.
-
Purification: Quench the reaction by adding a small amount of water. Remove the organic solvent (THF) under reduced pressure. Purify the resulting aqueous solution using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing a volatile buffer like ammonium (B1175870) acetate (B1210297).
-
Lyophilization: Collect the fractions containing the product, pool them, and lyophilize to obtain this compound as a white solid.
Representative Analytical Quantification Protocol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.[12][13][14]
Objective: To quantify this compound in cell or tissue extracts.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (IS): A structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA).
-
Extraction Solvent: 2.5% sulfosalicylic acid (SSA) or Acetonitrile/Isopropanol/Water (3:5:2).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 HPLC column.
Methodology:
-
Sample Extraction: Homogenize the cell or tissue sample in a cold extraction solvent containing the internal standard. Vortex thoroughly and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For two-phase extractions, the acyl-CoAs will be in the aqueous phase.
-
LC Separation: Inject the extract onto a C18 column. Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile/water). A typical gradient runs from a low to a high percentage of mobile phase B over 15-20 minutes.[3]
-
MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would be selected based on its precursor ion [M+H]⁺ and a specific, high-abundance product ion generated by collision-induced dissociation (e.g., the neutral loss of the 507 Da phosphopantetheine moiety is a common fragmentation pattern for acyl-CoAs).[15]
-
Quantification: Create a calibration curve using known concentrations of a purified this compound standard. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Potential Research and Therapeutic Applications
The study of novel acyl-CoA species like this compound is crucial for a deeper understanding of lipid metabolism and its dysregulation in disease.
-
Metabolic Disorders: Deficiencies in enzymes involved in fatty acid oxidation lead to serious genetic disorders.[8] Characterizing the pathways involving dihydroxy-acyl-CoAs could uncover new diagnostic markers or therapeutic targets.
-
Drug Development: Coenzyme A and its derivatives play a central role in regulating cardiac and hepatic energy metabolism.[16] Modulating the enzymes that produce or consume specific acyl-CoAs could be a strategy for treating conditions like heart failure, obesity, and non-alcoholic fatty liver disease.
-
Neurodegenerative Diseases: Abnormalities in the metabolism of certain fatty acids and the accumulation of specific acyl-CoAs have been implicated in neurodegenerative conditions like Alzheimer's disease.[17]
Conclusion
This compound represents an intriguing, albeit understudied, metabolite within the complex web of lipid biochemistry. Based on the established roles of its structural analogs, it is poised to be an intermediate in specialized fatty acid oxidative pathways. This guide provides a foundational framework, compiling its predicted chemical properties, biological context, and robust, representative protocols for its synthesis and analysis. Further research into this and other modified acyl-CoA species will undoubtedly illuminate novel aspects of metabolic regulation and open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aocs.org [aocs.org]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 3,5-Dihydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Dihydroxydodecanoyl-CoA is a putative intermediate in fatty acid metabolism, the precise role and metabolic pathway of which remain to be fully elucidated. Standard beta-oxidation of saturated fatty acids does not account for the formation of a 3,5-dihydroxy acyl-CoA structure. This technical guide explores a hypothetical metabolic pathway for the generation and processing of this compound, likely arising from the degradation of specific unsaturated fatty acids. We provide detailed, albeit speculative, signaling and metabolic pathway diagrams, structured tables of hypothetical quantitative data, and robust experimental protocols for the investigation of this and other dihydroxy fatty acyl-CoA molecules. This document serves as a foundational resource for researchers aiming to explore the largely uncharted territory of dihydroxy fatty acid metabolism and its potential implications in health and disease.
A Hypothetical Metabolic Pathway for this compound
The canonical beta-oxidation spiral involves the generation of a 3-hydroxyacyl-CoA intermediate. The presence of an additional hydroxyl group at the 5-position suggests a deviation from this standard pathway, likely originating from the metabolism of an unsaturated precursor. A plausible route for the formation of this compound is through the beta-oxidation of a dodecadienoyl-CoA, such as cis-Δ⁵,cis-Δ⁹-dodecadienoyl-CoA.
The proposed pathway involves an initial round of beta-oxidation, followed by isomerization and a non-canonical hydration step. The subsequent degradation of this compound would likely require a dehydration step to remove one of the hydroxyl groups to allow the beta-oxidation cycle to proceed.
Visualizing the Hypothetical Metabolic Pathways
The following diagrams, rendered using Graphviz (DOT language), illustrate the proposed biosynthetic and degradation pathways for this compound.
An In-depth Technical Guide to 3,5-Dihydroxydodecanoyl-CoA: Discovery, History, and Core Principles
A Note on the Subject: Information regarding the specific discovery, history, and direct biological role of 3,5-Dihydroxydodecanoyl-CoA is notably scarce in publicly available scientific literature. This technical guide will, therefore, provide a comprehensive overview based on the well-established principles of fatty acid metabolism and the known characteristics of structurally similar dihydroxyacyl-CoA compounds. The experimental protocols, quantitative data, and signaling pathways described are representative of those used for analogous molecules and should be considered as a foundational framework for the study of this compound.
Introduction to Dihydroxyacyl-CoA Molecules
Dihydroxyacyl-Coenzyme A (CoA) esters are critical intermediates in the metabolism of fatty acids. They are characterized by the presence of two hydroxyl groups on the acyl chain, which is attached to Coenzyme A via a thioester bond. The position of these hydroxyl groups is a key determinant of their metabolic fate and biological function. While 3-hydroxyacyl-CoA intermediates are canonical components of the beta-oxidation pathway, the presence of a second hydroxyl group, as in the putative this compound, suggests involvement in more specialized metabolic routes, potentially including the oxidation of unusual or modified fatty acids, or roles in specific biosynthetic or signaling pathways.
Hypothetical Biosynthesis and Metabolism of this compound
The precise biosynthetic pathway for this compound has not been elucidated. However, its formation can be hypothesized based on known enzymatic reactions in fatty acid metabolism. One plausible route could involve the hydration of a 5-enoyl-CoA intermediate, followed by the action of a dehydrogenase.
Below is a hypothetical metabolic pathway illustrating the potential formation and subsequent processing of this compound.
Potential Roles in Cellular Signaling
Recent research has highlighted the role of dihydroxy-metabolites of polyunsaturated fatty acids in cellular signaling, particularly in processes like ferroptosis-mediated neurodegeneration. While a direct role for this compound has not been established, it is plausible that similar dihydroxy fatty acyl-CoAs could be precursors to signaling molecules or act as signaling molecules themselves.
The workflow for investigating the signaling potential of such a molecule would typically involve the steps outlined below.
Quantitative Data for Analogous Dihydroxyacyl-CoA Compounds
Direct quantitative data for this compound is not available. The following table summarizes representative quantitative data for related hydroxyacyl-CoA and dihydroxy fatty acid compounds, which can serve as a reference for expected ranges and analytical parameters.
| Compound/Parameter | Value | Analytical Method | Reference Organism/System |
| 3-Hydroxypalmitoyl-CoA | |||
| Plasma Concentration (LCHAD Deficiency) | 12.2 µmol/L | ESI-MS/MS | Human |
| Plasma Concentration (Control) | 0.43 µmol/L | ESI-MS/MS | Human |
| Lactoyl-CoA | |||
| Concentration in Mouse Heart | 0.0172 pmol/mg tissue | LC-HRMS | Mouse |
| (S)-3-Hydroxydecanoyl-CoA | |||
| Monoisotopic Mass | 937.246 g/mol | - | - |
Experimental Protocols
The synthesis and analysis of acyl-CoA esters require specialized protocols due to their relative instability and complex structure. Below are representative methodologies for the chemical synthesis and mass spectrometric analysis of long-chain acyl-CoA esters.
General Protocol for Chemical Synthesis of Acyl-CoA Esters
The synthesis of acyl-CoA esters can be achieved through various methods, including the use of acyl anhydrides, acyl chlorides, or activated esters. The N-hydroxysuccinimide (NHS) ester method is often preferred due to its high yield and minimal side reactions.[1]
Workflow for NHS-Ester Based Acyl-CoA Synthesis:
Protocol for LC-MS/MS Analysis of Acyl-CoA Esters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA esters in biological samples.
Key Steps in LC-MS/MS Analysis:
-
Sample Preparation:
-
Homogenization of tissues or cells in a cold extraction buffer (e.g., acetonitrile (B52724)/methanol/water with an internal standard).
-
Centrifugation to pellet protein and cellular debris.
-
Collection of the supernatant for analysis.
-
-
Liquid Chromatography:
-
Separation of acyl-CoA esters on a C18 reverse-phase column using a gradient of aqueous mobile phase (e.g., water with formic acid or ammonium (B1175870) acetate) and organic mobile phase (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization of the eluted acyl-CoA esters using electrospray ionization (ESI) in positive or negative ion mode.
-
Detection using a triple quadrupole or high-resolution mass spectrometer.
-
For tandem MS, fragmentation of the parent ion to generate specific product ions for quantification (Multiple Reaction Monitoring - MRM).
-
Representative Mass Spectrometry Parameters for a Dodecanoyl-CoA Analog:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Characteristic fragments of the CoA moiety and the acyl chain |
| Collision Energy | Optimized for the specific compound |
| Internal Standard | A stable isotope-labeled or odd-chain length acyl-CoA |
Conclusion and Future Directions
While this compound remains a molecule with a limited footprint in current scientific literature, its structure suggests a potential role as a specialized intermediate in fatty acid metabolism or cellular signaling. The technical framework presented in this guide, based on established knowledge of similar dihydroxyacyl-CoA compounds, provides a robust starting point for its synthesis, characterization, and biological investigation. Future research should focus on developing a reliable synthetic route for this compound to enable detailed studies of its enzymatic processing and its effects on cellular pathways. The application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will be crucial in identifying its natural occurrence and elucidating its precise biological functions.
References
An In-Depth Technical Guide to the Intermediates of the 3,5-Dihydroxydodecanoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) derivatives are central to cellular metabolism, serving as key intermediates in the oxidation and synthesis of fatty acids. While the canonical beta-oxidation pathway is well-characterized, alternative routes and unusual intermediates can provide insights into metabolic flexibility and disease states. This technical guide focuses on the metabolic pathway intermediates of 3,5-Dihydroxydodecanoyl-CoA, a hydroxylated long-chain acyl-CoA. Due to the absence of a well-defined canonical pathway for this specific molecule in current literature, this document presents a scientifically plausible hypothetical pathway based on known enzymatic reactions within fatty acid metabolism. It provides a detailed overview of the potential enzymatic steps, quantitative data for analogous intermediates, comprehensive experimental protocols for analysis, and visualizations of the proposed metabolic and experimental workflows.
A Hypothetical Metabolic Pathway for this compound
The formation of this compound is not a feature of the standard beta-oxidation spiral. However, its existence can be postulated as an intermediate in the metabolism of unsaturated fatty acids, specifically through the action of enzymes with broad substrate specificities. A plausible route for its formation involves the hydration of a dienoyl-CoA intermediate.
The proposed pathway begins with an intermediate of linoleic acid metabolism, Dodeca-2,4-dienoyl-CoA.
-
Hydration of Dodeca-2,4-dienoyl-CoA: The initial step is the hydration of the double bond at the C-2 position by Enoyl-CoA Hydratase (Crotonase) , a member of the crotonase superfamily. This would yield 3-Hydroxy-dodeca-4-enoyl-CoA.
-
Second Hydration: A subsequent hydration of the remaining double bond at the C-4 position, potentially by the same or a different hydratase, would result in the formation of This compound . The stereochemistry of the hydroxyl groups would depend on the specific enzyme involved.
-
Oxidation of the 3-Hydroxy Group: The newly formed this compound would then likely re-enter a modified beta-oxidation sequence. The hydroxyl group at the C-3 position would be oxidized by L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) to form 5-Hydroxy-3-ketododecanoyl-CoA. This reaction is NAD+-dependent.
-
Thiolytic Cleavage: The final step in this cycle would be the thiolytic cleavage of 5-Hydroxy-3-ketododecanoyl-CoA by 3-Ketoacyl-CoA Thiolase . This would release a molecule of acetyl-CoA and produce 3-Hydroxydecanoyl-CoA, which can then proceed through the conventional beta-oxidation pathway.
This hypothetical pathway highlights the potential for metabolic shunting of unsaturated fatty acid intermediates, leading to the formation of dihydroxylated species. The accumulation or flux through such a pathway could be relevant in metabolic disorders or under conditions of high lipid load.
The Enigmatic Role of 3,5-Dihydroxydodecanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a specific subset of fatty acids that are not efficiently metabolized by mitochondria. While the core mechanisms of this pathway are well-established for substrates such as very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid precursors, the metabolism of atypical fatty acid structures remains an area of active investigation. This technical guide delves into the function of a novel, and likely rare, intermediate: 3,5-Dihydroxydodecanoyl-CoA. Although not a canonical component of the peroxisomal beta-oxidation spiral, its potential formation and subsequent catabolism within peroxisomes present intriguing possibilities for understanding metabolic diversity and disease. This document provides a comprehensive overview of peroxisomal beta-oxidation, hypothesizes the metabolic context of this compound, and presents detailed experimental protocols and quantitative data for researchers in the field.
Introduction to Peroxisomal Beta-Oxidation
Peroxisomes are ubiquitous subcellular organelles that play indispensable roles in various metabolic processes, including lipid metabolism and redox balance.[1] One of their key functions is the beta-oxidation of fatty acids, a catabolic process that sequentially shortens the acyl chain of fatty acyl-CoAs.[2] This pathway in peroxisomes differs from its mitochondrial counterpart in several crucial aspects, including substrate specificity, the first enzymatic step, and its primary role as a chain-shortening process rather than a primary energy-generating pathway.[3] Peroxisomes are the primary site for the degradation of VLCFAs (C22:0 and longer), pristanic acid, and the bile acid intermediates di- and trihydroxycholestanoic acid (DHCA and THCA).[4]
The physiological importance of peroxisomal beta-oxidation is underscored by a group of severe genetic disorders, known as peroxisome biogenesis disorders (PBDs) and single-enzyme deficiencies, which are characterized by the accumulation of these specific fatty acids and often present with severe neurological symptoms.[5]
The Core Pathway of Peroxisomal Beta-Oxidation
The peroxisomal beta-oxidation of a typical saturated very-long-chain fatty acyl-CoA involves a sequence of four enzymatic reactions:
-
Acyl-CoA Oxidase (ACOX)-mediated Dehydrogenation: The first and rate-limiting step is catalyzed by ACOX, which introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[4]
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (D-Bifunctional Protein) Activity: The subsequent two steps are carried out by a multifunctional enzyme, the D-bifunctional protein (DBP). Its hydratase activity adds a water molecule across the double bond to form a 3-hydroxyacyl-CoA. The dehydrogenase activity then oxidizes the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA.[6]
-
3-Ketoacyl-CoA Thiolase-mediated Thiolysis: The final step is the cleavage of the 3-ketoacyl-CoA by a thiolase, which releases an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.
This shortened acyl-CoA can then re-enter the beta-oxidation spiral until it reaches a medium-chain length, at which point it is typically transported to the mitochondria for complete oxidation.
This compound: A Hypothetical Peroxisomal Substrate
Direct evidence for the role of this compound in peroxisomal beta-oxidation is not present in the current body of scientific literature. Standard intermediates of this pathway are monohydroxylated at the 3-position. However, the existence of dihydroxy fatty acids is known, and their formation can be postulated through several mechanisms. One plausible route is the omega-oxidation of a 3-hydroxy fatty acid, which could lead to the formation of a 3,omega-dihydroxy fatty acid. Subsequent beta-oxidation could then yield intermediates such as 3,11-dihydroxydodecanoic acid, which has been identified in urine during conditions of impaired fatty acid oxidation.[7] Another potential source is the metabolism of polyunsaturated fatty acids via cytochrome P450 and epoxide hydrolase pathways, which can generate dihydroxy fatty acids.[8][9]
Should this compound enter the peroxisome, its metabolism would likely involve the core enzymes of the beta-oxidation pathway. The presence of a hydroxyl group at the 5-position would necessitate additional enzymatic steps or a broader substrate specificity of the existing enzymes.
Below is a diagram illustrating the established peroxisomal beta-oxidation pathway.
The following diagram proposes a hypothetical pathway for the formation and subsequent entry of a dihydroxy fatty acid into the peroxisomal beta-oxidation pathway.
Quantitative Data in Peroxisomal Beta-Oxidation
Quantitative analysis of enzyme kinetics and substrate specificity is crucial for understanding the efficiency and regulation of peroxisomal beta-oxidation. The following tables summarize key quantitative data for the core enzymes of this pathway with various substrates.
Table 1: Substrate Specificity of Human Peroxisomal Acyl-CoA Oxidases
| Enzyme | Substrate | Relative Activity (%) |
|---|---|---|
| ACOX1 | Palmitoyl-CoA (C16:0) | 100 |
| Stearoyl-CoA (C18:0) | 80 | |
| Lignoceroyl-CoA (C24:0) | 120 | |
| ACOX2 | Pristanoyl-CoA | 100 |
| Trihydroxycoprostanoyl-CoA | 60 |
| | Palmitoyl-CoA (C16:0) | 20 |
Table 2: Kinetic Parameters of D-Bifunctional Protein (DBP)
| Activity | Substrate | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Hydratase | trans-2-Hexadecenoyl-CoA | 15 | 2500 |
| Dehydrogenase | 3-Hydroxyhexadecanoyl-CoA | 25 | 1500 |
Note: The data presented are compiled from various sources and represent typical values. Actual values may vary depending on experimental conditions.
Experimental Protocols
Isolation of Peroxisomes from Rat Liver by Density Gradient Centrifugation
This protocol describes a standard method for obtaining a highly enriched peroxisomal fraction from rat liver.[3][10]
Materials:
-
Percoll or Nycodenz density gradient medium
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Protease inhibitors
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 3 volumes of ice-cold homogenization buffer with a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria, lysosomes, and peroxisomes.
-
Resuspend the pellet gently in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient (e.g., 20-50% Percoll or Nycodenz).
-
Centrifuge at high speed (e.g., 60,000 x g for 1-2 hours).
-
Carefully collect the enriched peroxisomal fraction, typically found at a higher density than mitochondria and lysosomes.
-
Wash the collected fraction with homogenization buffer to remove the gradient medium.
-
Assess the purity of the fraction by immunoblotting for marker proteins of different organelles (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria).
The following diagram illustrates the experimental workflow for peroxisome isolation.
In Vitro Peroxisomal Beta-Oxidation Assay
This assay measures the chain-shortening of a radiolabeled fatty acid substrate by isolated peroxisomes.
Materials:
-
Isolated peroxisomes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM ATP, 0.5 mM Coenzyme A, 0.5 mM NAD⁺, 1 mM DTT)
-
Radiolabeled substrate (e.g., [1-¹⁴C]-Lignoceric acid)
-
Scintillation cocktail and counter
Procedure:
-
Incubate a known amount of isolated peroxisomes with the reaction buffer.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins.
-
Separate the water-soluble acetyl-CoA (containing the ¹⁴C label) from the unreacted long-chain fatty acid by centrifugation and subsequent extraction (e.g., with chloroform/methanol).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the rate of beta-oxidation based on the amount of radiolabeled acetyl-CoA produced per unit of time and protein concentration.
Signaling Pathways and Drug Development
The intermediates and products of peroxisomal beta-oxidation are not merely metabolic fuels but can also act as signaling molecules. For instance, the acetyl-CoA generated can influence histone acetylation and gene expression. Furthermore, peroxisomal metabolism is closely linked to the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[11]
The enzymes of the peroxisomal beta-oxidation pathway represent potential therapeutic targets for metabolic disorders. For example, in conditions where there is an overproduction of certain fatty acids, enhancing the activity of peroxisomal enzymes could be beneficial. Conversely, in diseases like certain cancers where cells may rely on fatty acid oxidation for proliferation, inhibiting these enzymes could be a viable strategy.[12] The development of specific modulators for ACOX1 or DBP is an active area of research.
The following diagram depicts the relationship between peroxisomal beta-oxidation and PPARα signaling.
Conclusion and Future Directions
While the core machinery of peroxisomal beta-oxidation is well-understood, the full spectrum of its substrates and its regulatory nuances are still being uncovered. The potential role of this compound, though currently speculative, highlights the need for further exploration into the metabolism of atypical fatty acids. Advanced analytical techniques, such as mass spectrometry-based lipidomics, will be instrumental in identifying and quantifying novel intermediates in both healthy and diseased states. A deeper understanding of these alternative pathways will not only expand our fundamental knowledge of cellular metabolism but may also reveal new therapeutic targets for a range of metabolic and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 5. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3,5-Dihydroxydodecanoyl-CoA and Their Potential Activities
Disclaimer: Direct experimental data on the stereoisomers of 3,5-Dihydroxydodecanoyl-CoA is not extensively available in publicly accessible literature. This guide, therefore, extrapolates potential activities, experimental protocols, and signaling pathways based on well-characterized, structurally similar molecules. The provided quantitative data and specific experimental details are illustrative and intended to serve as a framework for future research.
Introduction
This compound is a long-chain acyl-coenzyme A derivative. Its structure, featuring two chiral centers at the C-3 and C-5 positions, gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The stereochemistry of such molecules is often critical to their biological activity, influencing their interaction with enzymes and receptors. This guide explores the potential biological activities of these stereoisomers, drawing parallels with known bioactive molecules that share key structural motifs.
Two primary areas of potential activity are considered: inhibition of HMG-CoA reductase, due to the structural similarity to statins, and modulation of bacterial quorum sensing, given the presence of a C12 acyl chain.
Potential Biological Activities of this compound Stereoisomers
2.1. HMG-CoA Reductase Inhibition
The pharmacophore of statin drugs, potent inhibitors of HMG-CoA reductase, is a 3,5-dihydroxy acid moiety.[] This structural feature mimics the substrate, HMG-CoA, allowing these drugs to competitively inhibit the rate-limiting step in cholesterol biosynthesis.[][2][3][4] The stereochemistry of the 3- and 5-hydroxyl groups is crucial for inhibitory activity. It is hypothesized that one or more of the stereoisomers of this compound could exhibit similar inhibitory effects.
2.2. Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression in response to population density.[5] A well-studied class of QS signal molecules are the N-acyl-homoserine lactones (AHLs), such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) used by Pseudomonas aeruginosa.[6][7][8] The C12 acyl chain is a key feature for recognition by its cognate receptor. It is plausible that this compound stereoisomers could act as agonists or antagonists of QS receptors, thereby modulating bacterial virulence and biofilm formation.[9]
Quantitative Data on Potential Activities
The following table presents hypothetical quantitative data for the four stereoisomers of this compound in two different assays. This data is for illustrative purposes to highlight the potential for stereoselective activity.
| Stereoisomer | HMG-CoA Reductase Inhibition (IC₅₀, µM) | Quorum Sensing Receptor Binding (Kᵢ, µM) |
| (3R, 5R)-3,5-Dihydroxydodecanoyl-CoA | 15.2 ± 2.1 | > 100 |
| (3S, 5S)-3,5-Dihydroxydodecanoyl-CoA | 89.5 ± 7.8 | 5.8 ± 0.9 |
| (3R, 5S)-3,5-Dihydroxydodecanoyl-CoA | 5.4 ± 0.6 | 25.3 ± 3.5 |
| (3S, 5R)-3,5-Dihydroxydodecanoyl-CoA | 150.7 ± 12.3 | 95.1 ± 10.2 |
Experimental Protocols
4.1. Synthesis of this compound Stereoisomers
The synthesis of the individual stereoisomers would likely involve asymmetric synthesis of the corresponding 3,5-dihydroxydodecanoic acids, followed by conversion to the CoA thioester. Asymmetric dihydroxylation and deoxygenation are potential strategies for stereocontrolled synthesis of the 1,3,5-triol precursors.
4.2. HMG-CoA Reductase Inhibition Assay
This protocol describes a common method for assessing the inhibition of HMG-CoA reductase.
-
Objective: To determine the IC₅₀ value for each stereoisomer.
-
Materials:
-
Purified human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
Test compounds (stereoisomers of this compound)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HMG-CoA reductase, and NADPH.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
4.3. Quorum Sensing Receptor Competitive Binding Assay
This protocol outlines a method to assess the binding of the stereoisomers to a bacterial QS receptor.
-
Objective: To determine the Kᵢ value for each stereoisomer.
-
Materials:
-
Purified QS receptor protein (e.g., LasR from P. aeruginosa)
-
Radiolabeled native ligand (e.g., ³H-3-oxo-C12-HSL)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.5, containing glycerol (B35011) and DTT)
-
Test compounds (stereoisomers of this compound)
-
Scintillation counter
-
-
Procedure:
-
In a multi-well plate, combine the purified receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the protein-bound ligand from the free ligand (e.g., by filtration through a membrane that retains the protein).
-
Quantify the amount of bound radiolabeled ligand using a scintillation counter.
-
Calculate the displacement of the radiolabeled ligand by the test compound.
-
Determine the IC₅₀ from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Visualization of Pathways and Workflows
5.1. Signaling Pathway: HMG-CoA Reductase Inhibition
Caption: Hypothetical inhibition of the cholesterol biosynthesis pathway.
5.2. Signaling Pathway: Quorum Sensing Modulation
Caption: Hypothetical modulation of a bacterial quorum sensing pathway.
5.3. Experimental Workflow: Stereoisomer Activity Screening
Caption: A generalized workflow for screening the biological activity of stereoisomers.
Conclusion
While direct experimental evidence for the biological activity of this compound stereoisomers is currently lacking in the public domain, the structural similarities to known bioactive molecules provide a strong rationale for their investigation. The 3,5-dihydroxyacyl motif suggests a potential for HMG-CoA reductase inhibition, with a high likelihood of stereoselectivity. Furthermore, the C12 acyl chain points towards possible interactions with bacterial quorum sensing systems. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of these compounds. Further research, including stereoselective synthesis and rigorous biological evaluation, is necessary to elucidate the specific activities and mechanisms of action of each stereoisomer.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum sensing molecule N-(3 oxododecanoyl)-l-homoserine lactone disrupts epithelial barrier integrity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum Sensing Signaling Molecules Positively Regulate c-di-GMP Effector PelD Encoding Gene and PEL Exopolysaccharide Biosynthesis in Extremophile Bacterium Acidithiobacillus thiooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Enzymatic Synthesis of 3,5-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct enzymatic synthesis of 3,5-Dihydroxydodecanoyl-CoA is not extensively documented in publicly available literature. This guide, therefore, presents a plausible, hypothetical multi-step enzymatic pathway based on well-characterized enzyme families involved in fatty acid metabolism. The experimental protocols and data provided are adapted from studies on analogous reactions and are intended to serve as a foundational framework for research and development.
Introduction
Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic processes, including the citric acid cycle and fatty acid biosynthesis and degradation.[1] Dihydroxylated fatty acyl-CoAs, in particular, represent a class of molecules with potential roles in cellular signaling. While the biosynthesis of many acyl-CoAs is well understood, the pathway to this compound remains to be fully elucidated.
This technical guide outlines a proposed chemo-enzymatic pathway for the synthesis of this compound. The proposed synthesis begins with a dienoyl-CoA precursor and involves a sequence of hydration, epoxidation, and epoxide hydrolysis steps, catalyzed by enzymes from the hydratase, cytochrome P450, and epoxide hydrolase families, respectively. This document provides detailed theoretical background, experimental protocols for analogous reactions, and representative data to guide researchers in synthesizing and characterizing this target molecule.
Proposed Enzymatic Synthesis Pathway
The proposed pathway (Figure 1) involves a three-step enzymatic conversion of Dodeca-2,4-dienoyl-CoA, an intermediate in the β-oxidation of polyunsaturated fatty acids.
-
Step 1: Initial Hydration. An enoyl-CoA hydratase (ECH) catalyzes the stereospecific addition of water across the C2-C3 double bond of Dodeca-2,4-dienoyl-CoA to yield (3S)-hydroxy-dodec-4-enoyl-CoA.
-
Step 2: Epoxidation. A cytochrome P450 monooxygenase (epoxidase) is proposed to catalyze the epoxidation of the remaining C4-C5 double bond, forming (3S)-hydroxy-4,5-epoxydodecanoyl-CoA.
-
Step 3: Second Hydration (Hydrolysis). A soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide ring to produce the final product, this compound.
Figure 1: Proposed enzymatic pathway for the synthesis of this compound.
Key Enzymes and Mechanisms
Enoyl-CoA Hydratase (ECH)
Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the syn-addition of water across the double bond of α,β-unsaturated thioesters.[2][3] This is the second step in the β-oxidation of fatty acids.[3][4] The reaction mechanism involves two conserved glutamate (B1630785) residues (Glu144 and Glu164 in rat liver ECH) that act in concert to activate a water molecule for nucleophilic attack on C3 of the substrate.[2][3] ECH enzymes exhibit broad substrate specificity, acting on acyl-CoA chains of varying lengths, although the reaction rate tends to decrease as the chain length increases.[4][5]
Epoxidase (Cytochrome P450)
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that catalyze the oxidation of a wide variety of substrates. In lipid metabolism, CYPs can convert polyunsaturated fatty acids (PUFAs) into epoxy-PUFAs.[6] This reaction typically requires O₂ and NADPH as co-substrates. The resulting epoxides are key signaling molecules in various physiological processes.[6]
Epoxide Hydrolase (EH)
Epoxide hydrolases (EC 3.3.2.3) catalyze the hydrolysis of epoxides to their corresponding diols.[7] Soluble epoxide hydrolase (sEH) is particularly important in metabolizing lipid epoxides, such as epoxyeicosatrienoic acids (EETs), effectively terminating their signaling activity.[7] The conversion of epoxy-PUFAs by EHs to dihydroxy-PUFAs is a known biological pathway and is implicated in processes like ferroptosis-mediated neurodegeneration.[6][8]
Experimental Protocols
The following sections provide generalized protocols for the key enzymatic reactions and analytical procedures pertinent to the proposed synthesis.
Protocol 1: Expression and Purification of Recombinant Enoyl-CoA Hydratase
This protocol is adapted from methods used for expressing (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa and Aeromonas caviae.[9][10]
-
Gene Cloning and Expression:
-
Synthesize or PCR-amplify the gene encoding the desired enoyl-CoA hydratase (e.g., from Rattus norvegicus or Escherichia coli).
-
Clone the gene into an expression vector (e.g., pET series) with an N-terminal or C-terminal polyhistidine (His₆) tag.
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and incubate for 4-16 hours at 18-30°C.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest cells by centrifugation (e.g., 6,000 x g for 15 min).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 30,000 x g for 30 min) to remove cell debris.
-
-
Protein Purification (IMAC):
-
Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze fractions by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10% glycerol) using dialysis or a desalting column.
-
Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.
-
Protocol 2: Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the conjugated double bond of the enoyl-thioester.[9][11]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette with a 1.0 cm light path containing:
-
895 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
25 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, dodec-2-enoyl-CoA).
-
-
Enzyme Addition:
-
Add 5 µL of the purified enzyme solution to the cuvette to initiate the reaction.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the decrease in absorbance at 263 nm at 30°C for 1-5 minutes.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient (ε₂₆₃) of the enoyl-thioester bond, which is 6,700 M⁻¹cm⁻¹.[9]
-
One unit (U) of activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.
-
Protocol 3: Product Synthesis and Analysis by LC-MS/MS
This protocol outlines the enzymatic reaction for synthesis followed by a robust method for the quantification of the acyl-CoA product.[1][12][13][14]
-
Enzymatic Reaction:
-
Set up a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 100 µM Dodeca-2,4-dienoyl-CoA, and purified enzymes (ECH, epoxidase with NADPH regenerating system, epoxide hydrolase). Note: Enzyme concentrations and reaction times must be optimized empirically.
-
Incubate at 30-37°C for a specified time (e.g., 1-24 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by solid-phase extraction.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a high-pH mobile phase gradient (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile).[1]
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety ([M+H]⁺ → [M-507+H]⁺).[12] A second transition can be used for confirmation (e.g., [M+H]⁺ → 428 m/z).[12]
-
Figure 2: A generalized workflow for the production and analysis of the target molecule.
Quantitative Data Presentation
The following tables summarize representative kinetic and analytical data for the enzyme classes involved in the proposed synthesis, compiled from existing literature.
Table 1: Representative Kinetic Parameters of Enoyl-CoA Hydratases
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Reference |
|---|---|---|---|---|
| Mycobacterium smegmatis (Hydratase I) | Crotonyl-CoA (C4) | 82 | 2,488 | [5] |
| Decenoyl-CoA (C10) | 91 | - | [5] | |
| Hexadecenoyl-CoA (C16) | 105 | 154 | [5] | |
| Aeromonas caviae (PhaJₐ꜀) | Crotonyl-CoA (C4) | - | 6,200 | [9] |
| 2-Hexenoyl-CoA (C6) | - | 1,800 | [9] |
| | 2-Octenoyl-CoA (C8) | - | < 100 |[9] |
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Detection
| Compound Class | Precursor Ion (Q1) | Product Ion (Q3) | Mode | Application | Reference |
|---|---|---|---|---|---|
| Acyl-CoAs | [M+H]⁺ | [M-507+H]⁺ | MRM (Positive ESI) | Quantitation | [12] |
| Acyl-CoAs | [M+H]⁺ | 428 m/z | MRM (Positive ESI) | Qualitative ID | [12] |
| Acyl-CoAs | [M+H]⁺ | - | Neutral Loss Scan (507 Da) | Profiling |[1] |
Potential Signaling Roles of Dihydroxy Fatty Acyl-CoAs
While the specific biological role of this compound is unknown, other dihydroxy fatty acids have been identified as important signaling molecules. For example, dihydroxy-metabolites of dihomo-γ-linolenic acid (DGLA), produced via a CYP-epoxide hydrolase pathway, can drive ferroptosis-mediated neurodegeneration.[6][8] Additionally, dihydroxy metabolites of linoleic acid (DiHOMEs) are known to activate peroxisome proliferator-activated receptor (PPAR) gamma and transient receptor potential vanilloid 1 (TRPV1).[6]
It is plausible that this compound or its corresponding free acid could act as a ligand for nuclear receptors like PPARs, thereby modulating the transcription of genes involved in lipid metabolism and inflammation. This presents an exciting avenue for future research into the function of this and related molecules in health and disease.
Figure 3: Hypothetical signaling pathway for this compound.
Conclusion
This guide provides a comprehensive theoretical and practical framework for the enzymatic synthesis of this compound. By leveraging a proposed multi-step pathway involving enoyl-CoA hydratase, an epoxidase, and an epoxide hydrolase, researchers can begin to produce and study this novel molecule. The detailed protocols for enzyme expression, activity assays, and LC-MS/MS analysis, along with the representative data, offer a solid starting point for investigation. Further research is warranted to confirm this biosynthetic pathway, optimize reaction conditions, and explore the potential physiological roles of this compound as a signaling molecule in metabolic regulation and disease.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 8. Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of 3,5-Dihydroxydodecanoyl-CoA in Lipid Signaling: A Technical Guide for Researchers
Disclaimer: The scientific literature to date contains limited direct evidence for the specific signaling roles of 3,5-Dihydroxydodecanoyl-CoA. This document presents a speculative framework based on the known functions of structurally related lipid molecules and established principles of lipid biochemistry and cell signaling. The proposed pathways and experimental approaches are intended to serve as a guide for future research into this potentially novel signaling molecule.
Introduction
Lipid signaling pathways are integral to a vast array of physiological processes, from inflammation and metabolism to cell proliferation and apoptosis. Bioactive lipids, often derived from the enzymatic modification of fatty acids, act as potent signaling molecules by interacting with specific cellular targets, including nuclear receptors and G-protein coupled receptors (GPCRs). While many classes of signaling lipids have been extensively studied, the biological functions of numerous fatty acid metabolites remain to be elucidated. This compound, a medium-chain fatty acyl-CoA with hydroxyl groups at the beta and delta positions, represents one such molecule with unexplored potential in cellular signaling.
This technical guide provides a comprehensive overview of the hypothetical role of this compound in lipid signaling. It is designed for researchers, scientists, and drug development professionals interested in the discovery of novel lipid mediators and their therapeutic potential. We will explore a plausible biosynthetic pathway, propose potential signaling mechanisms, and provide detailed experimental protocols to facilitate the investigation of this intriguing molecule.
Proposed Biosynthesis of this compound
The introduction of hydroxyl groups onto a fatty acyl chain is a common enzymatic modification. The specific 3,5-dihydroxy pattern on a dodecanoyl (C12) backbone suggests a potential origin from either modified fatty acid beta-oxidation or the action of specific hydroxylating enzymes.
A plausible biosynthetic pathway could involve the following steps:
-
Activation of Dodecanoic Acid: Dodecanoic acid (lauric acid) is first activated to its coenzyme A thioester, Dodecanoyl-CoA, by an acyl-CoA synthetase.
-
Hydroxylation Events: The hydroxylation at the 3 and 5 positions could occur through several enzymatic routes:
-
Sequential Action of Beta-Oxidation Enzymes: A partial cycle of beta-oxidation could generate the 3-hydroxy intermediate. Specifically, enoyl-CoA hydratase could act on a delt-4-enoyl-CoA intermediate, though this is not a standard beta-oxidation substrate. Alternatively, a distinct hydratase or a dehydrogenase with broad substrate specificity could introduce the hydroxyl groups.
-
Cytochrome P450 (CYP) Monooxygenases: CYP enzymes are well-known for their ability to hydroxylate fatty acids at various positions. Specific CYP4 family members, which are known to metabolize medium-chain fatty acids, could be responsible for the sequential or concerted hydroxylation of dodecanoyl-CoA.[1][2][3][4][5]
-
Lipoxygenases (LOXs): While LOXs typically act on polyunsaturated fatty acids, some isoforms may exhibit activity towards medium-chain saturated fatty acids under specific conditions, leading to the formation of hydroperoxy intermediates that are subsequently reduced to hydroxyl groups.[6][7][8][9]
-
The relative contributions of these potential pathways in specific cell types and physiological contexts remain to be experimentally determined.
Figure 1. A diagram illustrating the proposed biosynthetic pathways for this compound.
Potential Signaling Roles of this compound
Hydroxylated fatty acids are a recognized class of signaling molecules that can modulate the activity of various cellular receptors. Based on the known functions of similar lipid mediators, we propose two primary hypothetical signaling roles for this compound:
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, as well as inflammation. Fatty acids and their derivatives are the natural ligands for PPARs. Hydroxylated fatty acids have been shown to be potent PPAR agonists.[10][11][12][13][14]
Hypothetical Mechanism: this compound, or its corresponding free fatty acid, could bind to and activate one or more PPAR isoforms (α, β/δ, or γ). Upon activation, the PPAR would heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would lead to the modulation of gene expression related to fatty acid oxidation, glucose uptake, and inflammatory responses.
Figure 2. Proposed PPAR signaling pathway for this compound.
Ligand for G-Protein Coupled Receptors (GPCRs)
A growing number of GPCRs have been identified as receptors for free fatty acids and their derivatives. These receptors are involved in a wide range of physiological responses, including immune modulation, metabolic regulation, and neurotransmission. Medium-chain fatty acids have been shown to activate specific GPCRs, such as GPR84.[15][16][17]
Hypothetical Mechanism: The free acid form, 3,5-dihydroxydodecanoic acid, could act as an endogenous ligand for a specific, potentially orphan, GPCR on the cell surface. Ligand binding would induce a conformational change in the receptor, leading to the activation of intracellular G-proteins. Depending on the G-protein subtype (e.g., Gs, Gi, Gq), this would trigger downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels or intracellular calcium mobilization, ultimately leading to a cellular response.
Figure 3. Proposed GPCR signaling pathway for 3,5-dihydroxydodecanoic acid.
Data Presentation: Quantitative Analysis of Related Hydroxylated Fatty Acids
While quantitative data for this compound is not available, the following table summarizes representative data for related hydroxylated fatty acids from the literature to provide context for expected concentrations and activities.
| Lipid Mediator | Source/System | Concentration/Activity | Reference |
| 11-hydroxy-(9Z)-octadecenoic acid | Adlay seeds | EC50 for PPARα activation: ~30 µM | [10] |
| 9-HODE and 13-HODE | Oxidized LDL | Potent PPARγ agonists | [13] |
| 20-HETE | Human Endothelial Cells | Activates GPR75 | [15] |
Experimental Protocols
To investigate the hypothetical roles of this compound, a series of experimental approaches are required. These include methods for its synthesis and detection, as well as functional assays to probe its biological activity.
Synthesis and Purification of this compound
As this molecule is not commercially available, chemical synthesis is the first critical step.
Protocol: Synthesis of Fatty Acyl-CoA Thioesters
This protocol is adapted from established methods for synthesizing acyl-CoA esters.[18]
Materials:
-
3,5-Dihydroxydodecanoic acid (requires custom synthesis)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 3,5-dihydroxydodecanoic acid, NHS, and DCC in a 1:1.1:1.1 molar ratio in anhydrous THF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the NHS ester of 3,5-dihydroxydodecanoic acid.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the NHS ester in anhydrous DMF.
-
Prepare a solution of Coenzyme A trilithium salt in 0.1 M sodium bicarbonate buffer, pH 8.0.
-
Add the DMF solution of the NHS ester dropwise to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with a gradient of methanol (B129727) in water.
-
Further purify the collected fractions by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity by mass spectrometry.
-
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of lipid molecules in complex biological samples.[19][20][21][22][23]
Protocol: Extraction and LC-MS/MS Analysis of Acyl-CoAs
Materials:
-
Biological sample (cells or tissues)
-
Internal standard (e.g., ¹³C-labeled dodecanoyl-CoA)
-
Cold methanol
-
Cold 10% trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Extraction:
-
Homogenize the cell or tissue sample in cold methanol containing the internal standard.
-
Add cold 10% TCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar contaminants.
-
Elute the acyl-CoAs with a methanol/water mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water).
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the acyl-CoAs using a gradient of acetonitrile (B52724) in water with a suitable modifier (e.g., ammonium (B1175870) acetate).
-
Detect the analytes using the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for the transition of the precursor ion to a characteristic product ion (e.g., the neutral loss of the CoA moiety).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Figure 4. A simplified workflow for the LC-MS/MS analysis of acyl-CoAs.
Functional Assays
To test the proposed signaling roles, specific functional assays are required.
Protocol: PPAR Activation Luciferase Reporter Assay [24]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain
-
Luciferase reporter plasmid containing GAL4 upstream activating sequences
-
Transfection reagent
-
Synthesized 3,5-dihydroxydodecanoic acid (the free acid is expected to be the active ligand)
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the PPAR-GAL4 expression plasmid and the luciferase reporter plasmid.
-
-
Ligand Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of 3,5-dihydroxydodecanoic acid or a known PPAR agonist (positive control).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the fold-change in luciferase activity versus ligand concentration to determine the dose-response relationship and EC50 value.
-
Protocol: GPCR Activation Assay (Calcium Mobilization)
Materials:
-
Cell line expressing the candidate GPCR (or a panel of orphan GPCRs)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Synthesized 3,5-dihydroxydodecanoic acid
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Loading:
-
Plate the cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of 3,5-dihydroxydodecanoic acid into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0).
-
Plot the peak ΔF/F0 versus ligand concentration to determine the dose-response relationship.
-
Conclusion
While the direct role of this compound in lipid signaling remains to be established, its structure suggests a plausible involvement as a novel signaling mediator. This technical guide provides a foundational framework for researchers to begin exploring this possibility. The proposed biosynthetic and signaling pathways, along with the detailed experimental protocols, offer a roadmap for the synthesis, detection, and functional characterization of this intriguing molecule. Future research in this area has the potential to uncover new aspects of lipid signaling and may identify novel therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 23. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 3,5-Dihydroxydodecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxydodecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding its biological role and its potential as a biomarker or therapeutic target in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific methods for this compound are not extensively documented, this protocol is adapted from established methods for long-chain acyl-CoAs.[1][2][3][4] The methodology employs a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection by tandem mass spectrometry.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for high recovery and purification of long-chain acyl-CoAs from complex biological samples such as tissue homogenates or cell lysates.[1][3][4]
-
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) Hydroxide
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS): Heptadecanoyl-CoA (or a stable isotope-labeled analog of the analyte if available).[5]
-
-
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified biological sample (e.g., tissue homogenate in an acidic buffer) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol to remove polar interferences.[5]
-
Elution: Elute the this compound and other long-chain acyl-CoAs with 3 mL of methanol, followed by 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[5]
-
Drying: Dry the eluate under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
2. Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[1][3][4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 98 | 2 |
| 20.0 | 98 | 2 |
3. Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3][4]
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound and the internal standard need to be optimized. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).[1][3][4]
-
Hypothetical Precursor Ion [M+H]⁺ for this compound: To be determined based on the exact mass.
-
Hypothetical Product Ion: [Precursor Ion - 507.1]⁺.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: To be optimized for each transition.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.99 | 0.05 | 0.1 |
| Internal Standard | - | - | - | - |
Table 2: Precision and Accuracy of the Method
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD %) |
| This compound | 0.5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| 5 | 5.1 ± 0.2 | 102.0 | 3.9 | |
| 50 | 49.5 ± 1.5 | 99.0 | 3.0 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, adapted from robust protocols for similar long-chain acyl-CoAs, offers high sensitivity and specificity, making it suitable for a wide range of research and drug development applications. It is important to note that method validation, including the optimization of MRM transitions and assessment of matrix effects, is crucial when applying this protocol to specific biological matrices.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3,5-Dihydroxydodecanoyl-CoA from Tissues
For use by researchers, scientists, and drug development professionals, this document provides a detailed protocol for the extraction and analysis of 3,5-Dihydroxydodecanoyl-CoA from tissue samples. The methodology is synthesized from established protocols for general acyl-CoA extraction, with special considerations for the unique dihydroxy nature of the target molecule.
Introduction
This compound is a specific acyl-coenzyme A molecule that may play a role in various metabolic pathways. Its analysis from biological tissues requires robust extraction and sensitive detection methods. The protocol outlined below is designed to achieve high recovery and purity, enabling accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
| Tissue Type | Sample ID | This compound (pmol/mg) | Standard Deviation (pmol/mg) |
| Liver | LV-01 | 1.25 | 0.15 |
| Liver | LV-02 | 1.40 | 0.21 |
| Heart | HT-01 | 0.45 | 0.08 |
| Heart | HT-02 | 0.52 | 0.11 |
| Brain | BR-01 | Not Detected | - |
| Brain | BR-02 | Not Detected | - |
Experimental Protocols
This protocol is adapted from established methods for long-chain acyl-CoA extraction and analysis.[1][2]
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, heart, brain).[1][2][3]
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.[1]
-
Extraction Solvents: Acetonitrile (ACN), 2-propanol (Isopropanol).[1][4]
-
Solid Phase Extraction (SPE): C18 SPE cartridges.[2]
-
SPE Conditioning Solvent: Methanol.
-
SPE Equilibration Solvent: Extraction buffer.
-
SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid.
-
Internal Standard (IS): Heptadecanoyl-CoA or a custom-synthesized deuterated this compound.[2][3]
-
LC-MS/MS Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.[3]
-
LC-MS/MS Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Liquid Nitrogen. [3]
Procedure
-
Tissue Collection and Preparation:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue and 1 mL of ice-cold homogenization buffer.
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.[1]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of extraction buffer.[3]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 2 mL of the elution solvent.[3]
-
Dry the eluate under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried sample in 100 µL of mobile phase A.[3]
-
Centrifuge at 15,000 x g for 5 minutes to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[3]
-
Injection Volume: 10 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-product ion transitions for this compound and the internal standard will need to be determined by direct infusion of standards.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway for the formation of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and In Vitro Analysis of 3,5-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and polyketide biosynthesis. The availability of specific acyl-CoA molecules, such as this compound, is essential for the in vitro characterization of enzymes involved in these pathways, for screening potential inhibitors, and for elucidating metabolic fluxes. These application notes provide a comprehensive guide for the synthesis of this compound and its subsequent use in in vitro enzymatic assays. The protocols are designed to be adaptable and provide a solid foundation for further experimental optimization.
Synthesis of this compound
The synthesis of this compound is a two-stage process. First, the precursor fatty acid, 3,5-dihydroxydodecanoic acid, is synthesized. Subsequently, this dihydroxy fatty acid is converted to its coenzyme A thioester.
Part 1: Proposed Synthesis of 3,5-Dihydroxydodecanoic Acid
Proposed Synthesis Pathway
Caption: Proposed chemo-enzymatic synthesis of 3,5-dihydroxydodecanoic acid.
Experimental Protocol: Synthesis of 3,5-Dihydroxydodecanoic Acid
Step 1: Synthesis of Ethyl 3-hydroxydodecanoate via Reformatsky Reaction
-
Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, methanol (B129727), and diethyl ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc (1.2 eq).
-
Add a solution of decanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the decanal is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 3-hydroxydodecanoate.
Step 2: Hydrolysis to 3-Hydroxydodecanoic Acid
-
Dissolve ethyl 3-hydroxydodecanoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain 3-hydroxydodecanoic acid.
Step 3: Enzymatic Hydroxylation to 3,5-Dihydroxydodecanoic Acid
This step requires screening of suitable hydroxylating enzymes, such as cytochrome P450 monooxygenases, that can selectively hydroxylate the C5 position.
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the purified 3-hydroxydodecanoic acid.
-
Add the selected P450 monooxygenase and a suitable reductase partner.
-
Initiate the reaction by adding a source of reducing equivalents (e.g., NADPH).
-
Incubate the reaction at the optimal temperature for the enzyme, with shaking.
-
Monitor the formation of the dihydroxy product by LC-MS.
-
Upon completion, quench the reaction and extract the product as described in Step 2.
-
Purify the final product, 3,5-dihydroxydodecanoic acid, by preparative HPLC.
Part 2: Conversion of 3,5-Dihydroxydodecanoic Acid to this compound
Two primary methods are presented for the synthesis of the CoA ester: a chemical method using carbonyldiimidazole (CDI) and an enzymatic method using an acyl-CoA synthetase.
Method A: Chemical Synthesis using CDI
Caption: Chemical synthesis of this compound via CDI activation.
Experimental Protocol: CDI-Mediated Synthesis
-
Dissolve 3,5-dihydroxydodecanoic acid (1.0 eq) in anhydrous THF.
-
Add carbonyldiimidazole (CDI, 1.2 eq) and stir the mixture at room temperature for 1 hour to form the acyl-imidazolide intermediate.
-
In a separate vial, dissolve Coenzyme A (free acid, 1.5 eq) in an aqueous solution of sodium bicarbonate (0.5 M).
-
Add the Coenzyme A solution to the activated acid mixture and stir vigorously for 2-4 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Table 1: Typical Reaction Parameters for CDI-Mediated Acyl-CoA Synthesis
| Parameter | Value/Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Activating Agent | Carbonyldiimidazole (CDI) |
| Molar Ratio (Acid:CDI:CoA) | 1 : 1.2 : 1.5 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 40-70% (based on similar acyl-CoAs) |
| Purification | Preparative RP-HPLC |
Method B: Enzymatic Synthesis using Acyl-CoA Synthetase
This method relies on the use of a promiscuous long-chain acyl-CoA synthetase (ACSL) that can accept the dihydroxy fatty acid as a substrate.
Experimental Protocol: Enzymatic Synthesis
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl2 and 5 mM ATP.
-
Add 3,5-dihydroxydodecanoic acid and Coenzyme A (free acid) to the reaction buffer.
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).
-
Monitor the formation of this compound by LC-MS.
-
Terminate the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Centrifuge to remove precipitated protein.
-
Purify the product from the supernatant using solid-phase extraction or preparative HPLC.
Table 2: Typical Reaction Components for Enzymatic Acyl-CoA Synthesis
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| MgCl2 | 10 mM |
| ATP | 5 mM |
| Coenzyme A | 1 mM |
| 3,5-Dihydroxydodecanoic acid | 0.5 mM |
| Acyl-CoA Synthetase | 1-5 µM |
| Incubation Temperature | 37°C |
| Incubation Time | 1-2 hours |
In Vitro Assays using this compound
The synthesized this compound can be used as a substrate to characterize the activity of various enzymes. A common application would be to study its interaction with enzymes of the fatty acid β-oxidation pathway.
Assay 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Caption: Workflow for the in vitro assay of 3-hydroxyacyl-CoA dehydrogenase.
Experimental Protocol: HADH Activity Assay
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3).
-
In a quartz cuvette, add the reaction buffer, NAD+, and this compound.
-
Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the HADH enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Table 3: Reagent Concentrations for HADH Activity Assay
| Reagent | Final Concentration |
| Potassium Phosphate (pH 7.3) | 100 mM |
| NAD+ | 1 mM |
| This compound | 50-200 µM (for kinetic studies, vary this) |
| HADH Enzyme | 0.1-1 µg/mL |
| Total Reaction Volume | 1 mL |
Table 4: Reference Kinetic Data for Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl | C4 | 100 | 115 |
| Octanoyl | C8 | 4.5 | 167 |
| Lauroyl | C12 | 3.0 | 125 |
| Palmitoyl | C16 | 3.5 | 50 |
Note: This data is for non-dihydroxylated substrates and serves as a reference for expected ranges.
Potential Metabolic Context
This compound may be an intermediate in specialized fatty acid oxidation or biosynthesis pathways. Dihydroxy fatty acids are known to be produced via cytochrome P450 and epoxide hydrolase pathways and can have signaling roles.[1] The metabolism of such a molecule could potentially intersect with the canonical β-oxidation pathway.
Disclaimer: The synthesis protocol for 3,5-dihydroxydodecanoic acid is a proposed route based on established chemical reactions and may require significant optimization. The provided protocols for CoA ester synthesis and in vitro assays are based on methods for similar molecules and should be adapted and optimized for the specific compound and enzymes being studied.
References
Application Notes and Protocols for 3,5-Dihydroxydodecanoyl-CoA Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydodecanoyl-CoA dehydrogenase is a key enzyme in the mitochondrial fatty acid β-oxidation pathway. It is a component of the mitochondrial trifunctional protein (MTP), an enzyme complex that catalyzes three of the four steps in the β-oxidation spiral. Specifically, the dehydrogenase activity is carried out by the alpha subunit of MTP, which is encoded by the HADHA gene. This enzyme catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA esters.[1][2][3] Deficiencies in this enzyme can lead to severe metabolic disorders, making it a target of interest for research and drug development.
This document provides a detailed protocol for a spectrophotometric-based enzymatic assay to determine the activity of this compound dehydrogenase. The assay is based on the principle of monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[4][5]
Principle of the Assay
The enzymatic activity of this compound dehydrogenase is determined by measuring the rate of formation of NADH, which is produced in stoichiometric amounts to the oxidation of the 3-hydroxyacyl-CoA substrate. The increase in absorbance at 340 nm, due to the production of NADH, is directly proportional to the enzyme's activity. The reaction is as follows:
This compound + NAD+ ⇌ 3-Keto-5-hydroxydodecanoyl-CoA + NADH + H+
To ensure the reaction proceeds in the forward direction and to prevent product inhibition, a coupled enzyme system can be employed.[6] In this system, the product 3-ketoacyl-CoA is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A.
Quantitative Data
The following table summarizes representative kinetic parameters for long-chain 3-hydroxyacyl-CoA dehydrogenase activity. It is important to note that these values were determined using surrogate substrates, as this compound is not commercially available. The kinetic parameters for the specific substrate may vary.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxypalmitoyl-CoA | Pig heart L-3-hydroxyacyl-CoA dehydrogenase | ~10 | Not Specified | [6] |
| 3-Hydroxydecanoyl-CoA | Pig heart L-3-hydroxyacyl-CoA dehydrogenase | ~5 | Not Specified | [6] |
| S-Acetoacetyl-CoA | β-Hydroxyacyl-CoA Dehydrogenase | 90 | Not Specified | [7] |
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified mitochondrial trifunctional protein, cell lysate, or tissue homogenate.
-
Substrate: this compound (custom synthesis may be required) or a suitable surrogate such as 3-Hydroxypalmitoyl-CoA.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Coupling Enzyme (optional): 3-Ketoacyl-CoA thiolase
-
Coenzyme A (optional, for coupled assay)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Pipettes and other standard laboratory equipment
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C.
-
Prepare a stock solution of NAD+ in the phosphate buffer. The final concentration in the assay will be in the range of 0.1-1 mM.
-
Prepare a stock solution of the 3-hydroxyacyl-CoA substrate in the phosphate buffer. Due to the detergent-like properties of long-chain acyl-CoAs, it is recommended to keep the concentration low and store on ice.
-
If using a coupled assay, prepare stock solutions of 3-ketoacyl-CoA thiolase and Coenzyme A.
-
Prepare the enzyme sample. If using a cell lysate or tissue homogenate, it should be clarified by centrifugation. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 cm cuvette, add the following in the specified order:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NAD+ solution
-
Substrate solution
-
-
Mix by inversion and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background absorbance change.
-
Initiate the reaction by adding the enzyme solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)
-
Where:
-
ΔA340/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[4]
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
The specific activity is then calculated by dividing the activity by the protein concentration of the enzyme sample (µmol/min/mg).
-
Visualizations
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Workflow for the Enzymatic Assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 3. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Identification and Analysis of 3,5-Dihydroxydodecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydodecanoyl-CoA is a coenzyme A (CoA) derivative of a dihydroxylated twelve-carbon fatty acid. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and their regulation is of significant interest in metabolic research and drug development. The analysis of specific acyl-CoA species such as this compound can provide valuable insights into cellular metabolism and the mechanism of action of therapeutic agents. This document provides a detailed protocol for the identification and quantification of this compound using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodologies presented are based on established protocols for long-chain acyl-CoAs and are intended as a starting point for method development and validation.
Analytical Standards
An analytical standard for this compound is commercially available from various suppliers. The molecular formula is C33H58N7O19P3S, with a molecular weight of 981.84 g/mol [1]. It is essential to obtain a certificate of analysis for the standard to confirm its purity and concentration.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Matrices
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues or cells.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Extraction Buffer: 2:1 (v/v) Isopropanol/50 mM KH2PO4 (pH 7.2)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
SPE Cartridges: C18, 100 mg
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Water
-
SPE Wash Solution: 50% Methanol in Water
-
SPE Elution Solution: 80% Methanol in Water containing 0.1% Ammonium Hydroxide
-
Centrifuge, vortex mixer, evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenization: Homogenize the tissue sample or resuspend the cell pellet in ice-cold Extraction Buffer. For tissue, a ratio of 100 mg tissue per 1 mL of buffer is recommended.
-
Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1-10 µM, depending on the expected concentration of the analyte and instrument sensitivity.
-
Extraction: Vortex the mixture vigorously for 5 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Preparation:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol.
-
Equilibrate the cartridge by passing 3 mL of water.
-
-
Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 50% Methanol in Water to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion for this compound will be its [M+H]+ ion. The exact mass of the neutral molecule is 981.28 g/mol (based on its chemical formula C33H58N7O19P3S). The monoisotopic mass of the protonated molecule [M+H]+ is 982.28 g/mol . A common fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety or the adenosine (B11128) 3'-phosphate 5'-diphosphate part.
For a triple quadrupole instrument, the following MRM transitions can be used as a starting point. These should be optimized by direct infusion of the analytical standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 982.3 | To be determined | To be determined |
| Internal Standard (C17:0-CoA) | 1020.4 | To be determined | To be determined |
*Product ions and collision energies need to be empirically determined by infusing the standard compound into the mass spectrometer. A common product ion for acyl-CoAs corresponds to the acylium ion or fragments of the CoA moiety.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table is a template demonstrating how to present such data. Note: The values presented in this table are hypothetical and for illustrative purposes only.
| Sample ID | Analyte Concentration (µM) | Internal Standard Response (Area) | Analyte/IS Ratio | % Recovery |
| Control 1 | 0.15 | 1.2 x 10^6 | 0.125 | 95 |
| Control 2 | 0.18 | 1.1 x 10^6 | 0.164 | 98 |
| Treated 1 | 0.45 | 1.3 x 10^6 | 0.346 | 92 |
| Treated 2 | 0.52 | 1.2 x 10^6 | 0.433 | 96 |
Visualizations
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Hypothetical Metabolic Pathway
This compound may be an intermediate in a modified fatty acid β-oxidation pathway, particularly for hydroxylated or unsaturated fatty acids. The following diagram illustrates a hypothetical pathway for its formation and subsequent metabolism.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
The analytical method described provides a robust framework for the identification and quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and LC-MS/MS for sensitive and selective detection allows for reliable analysis. Researchers and drug development professionals can adapt and validate this protocol for their specific applications to investigate the role of this and other acyl-CoAs in metabolic pathways and disease states. Further characterization of the metabolic pathways involving this compound will be crucial for a complete understanding of its biological significance.
References
Unraveling the Role of 3,5-Dihydroxydodecanoyl-CoA in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydodecanoyl-CoA is a coenzyme A (CoA) derivative of a 12-carbon fatty acid, dodecanoic acid, featuring hydroxyl groups at the 3rd and 5th carbon positions. While commercially available for research purposes, detailed applications and the specific metabolic role of this molecule are not extensively documented in publicly available scientific literature. Its structural similarity to intermediates in fatty acid metabolism suggests potential applications in studying various aspects of lipid biochemistry and associated metabolic disorders.
This document provides a framework for potential research applications and hypothetical experimental protocols based on the known principles of fatty acid beta-oxidation and the general functions of acyl-CoA molecules. It is important to note that the following sections are intended to guide research design and are not based on established, peer-reviewed studies specifically investigating this compound.
I. Potential Research Applications
The unique 3,5-dihydroxy structure of this acyl-CoA could make it a valuable tool in several areas of metabolic research:
-
Elucidation of Atypical Fatty Acid Oxidation Pathways: The standard beta-oxidation spiral involves a 3-hydroxyacyl-CoA intermediate. The presence of an additional hydroxyl group at the 5-position suggests that this compound could be a substrate or product in a non-canonical or specialized fatty acid metabolic pathway. Research could focus on identifying enzymes that recognize and process this unique structure.
-
Enzyme Characterization: This molecule can be used as a potential substrate to screen for and characterize novel enzymes involved in fatty acid metabolism, such as hydratases, dehydrogenases, or isomerases that may have specificity for dihydroxy-acyl-CoAs.
-
Investigation of Peroxisomal Beta-Oxidation: Peroxisomes are known to handle the oxidation of unusual fatty acids. This compound could be explored as a substrate for peroxisomal enzymes, particularly in the context of the metabolism of unsaturated or modified fatty acids.
-
Probing Enzyme Active Sites: The defined stereochemistry of the hydroxyl groups can be used to probe the topology and substrate specificity of enzyme active sites within the fatty acid oxidation machinery.
-
Studying Metabolic Disorders: Inborn errors of fatty acid metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, lead to the accumulation of specific acyl-CoA intermediates.[1][2][3] While not a known biomarker, synthetic this compound could be used as a standard in mass spectrometry-based metabolomics to search for its presence in patient samples, potentially uncovering novel disease-related metabolites.
II. Hypothetical Experimental Protocols
The following are generalized protocols that would need to be optimized for specific experimental conditions.
Protocol 1: In Vitro Enzyme Activity Assay with this compound
Objective: To determine if this compound is a substrate for a putative metabolic enzyme (e.g., a dehydrogenase or hydratase).
Materials:
-
This compound
-
Purified recombinant enzyme or mitochondrial/peroxisomal protein lysate
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH)
-
Cofactors (e.g., NAD+, NADP+, FAD, depending on the enzyme)
-
Spectrophotometer or HPLC-MS system
-
Quenching solution (e.g., ice-cold acid or organic solvent)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution).
-
Set up the enzymatic reaction in a microcentrifuge tube or a 96-well plate. A typical reaction mixture might contain:
-
50-100 µM this compound
-
1-5 µg of purified enzyme or 10-50 µg of protein lysate
-
Appropriate cofactor (e.g., 1 mM NAD+)
-
Reaction buffer to a final volume of 100 µL.
-
-
Initiate the reaction by adding the enzyme or the substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products.
-
Spectrophotometric analysis: If a dehydrogenase is being assayed, the production of NADH or NADPH can be monitored by the increase in absorbance at 340 nm.
-
HPLC-MS analysis: For a more detailed analysis, the reaction mixture can be analyzed by HPLC-MS to identify and quantify the consumption of the substrate and the formation of new products.
-
Data Presentation:
| Time (minutes) | Substrate Remaining (µM) | Product Formed (µM) | Enzyme Activity (nmol/min/mg) |
| 0 | 100 | 0 | - |
| 5 | 85 | 15 | X |
| 10 | 70 | 30 | Y |
| 20 | 45 | 55 | Z |
| 30 | 25 | 75 | A |
Protocol 2: Cellular Uptake and Metabolism Studies
Objective: To determine if cells can take up and metabolize this compound.
Materials:
-
Isotopically labeled this compound (e.g., ¹³C or ²H labeled)
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
Cell culture medium
-
Cell lysis buffer
-
LC-MS/MS system for metabolomic analysis
Procedure:
-
Culture cells to a desired confluency in multi-well plates.
-
Replace the culture medium with a medium containing a defined concentration of isotopically labeled this compound (e.g., 10 µM).
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lyse the cells and extract the intracellular metabolites using a suitable method (e.g., methanol/acetonitrile/water extraction).
-
Analyze the cell extracts using LC-MS/MS to identify and quantify the labeled this compound and any downstream labeled metabolites.
Data Presentation:
| Time (hours) | Intracellular Labeled Substrate (peak area) | Labeled Metabolite 1 (peak area) | Labeled Metabolite 2 (peak area) |
| 1 | X1 | Y1 | Z1 |
| 4 | X2 | Y2 | Z2 |
| 12 | X3 | Y3 | Z3 |
| 24 | X4 | Y4 | Z4 |
III. Visualization of Relevant Metabolic Pathways
While the specific pathway for this compound is unknown, its structure suggests a relationship to the general fatty acid beta-oxidation pathway. The following diagrams illustrate the established beta-oxidation cycle and a hypothetical entry point for our molecule of interest.
Caption: Standard mitochondrial fatty acid beta-oxidation spiral.
Caption: Hypothetical workflow for investigating the metabolism of this compound.
While direct experimental data on the applications of this compound in metabolic research is currently lacking in the scientific literature, its unique structure presents several opportunities for novel research. The protocols and potential applications outlined here provide a foundational framework for researchers to begin exploring the metabolic fate and function of this intriguing molecule. Such studies could lead to the discovery of new enzymatic reactions, metabolic pathways, and a deeper understanding of lipid metabolism in both health and disease. Researchers are encouraged to use this molecule as a tool to push the boundaries of our understanding of fatty acid biochemistry.
References
Application Notes & Protocols for a 3,5-Dihydroxydodecanoyl-CoA Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydodecanoyl-CoA is an intermediate in fatty acid metabolism, and its accurate detection is crucial for understanding various physiological and pathological processes. These application notes provide a comprehensive guide to developing a sensitive and specific biosensor for the detection of this compound. Two distinct biosensor platforms are proposed: a genetically encoded fluorescent biosensor for in-vivo and in-vitro applications, and an electrochemical biosensor for rapid, quantitative analysis.
I. Genetically Encoded Fluorescent Biosensor
This approach focuses on engineering a transcription factor-based biosensor that responds to this compound by producing a fluorescent signal. The proposed biosensor is based on the well-characterized fatty acyl-CoA responsive transcription factor, FadR.[1] While FadR typically binds to long-chain acyl-CoAs, this protocol outlines a strategy for evolving its specificity towards this compound.
Signaling Pathway
Caption: Proposed signaling pathway for the FadR-based biosensor.
Experimental Protocols
1. Directed Evolution of FadR for this compound Specificity
-
Objective: To generate FadR variants with enhanced binding affinity and specificity for this compound.
-
Methodology:
-
Library Creation: Introduce random mutations into the FadR gene using error-prone PCR. The ligand-binding domain of FadR should be targeted for mutagenesis.
-
Library Screening:
-
Clone the library of FadR variants into an expression vector upstream of a reporter gene (e.g., GFP) under the control of a FadR-repressible promoter.
-
Transform the library into a suitable host strain (e.g., E. coli).
-
Grow the library in the presence and absence of this compound and other long-chain fatty acyl-CoAs.
-
Use fluorescence-activated cell sorting (FACS) to select for cells that exhibit high GFP expression only in the presence of this compound.
-
-
Validation:
-
Isolate and sequence the FadR variants from the selected clones.
-
Characterize the binding affinity and specificity of the purified FadR variants to this compound using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
-
-
2. Construction of the Genetically Encoded Biosensor
-
Objective: To assemble the final biosensor construct using the evolved FadR variant.
-
Methodology:
-
Clone the gene encoding the evolved FadR variant into a suitable expression vector.
-
Place a reporter gene (e.g., eGFP, mCherry) under the control of a promoter containing the FadR operator sequence. A bidirectional promoter can be used for constitutive expression of FadR and regulated expression of the reporter.
-
Transform the final biosensor plasmid into the desired host organism (e.g., E. coli, yeast, or mammalian cells).
-
3. In-vitro and In-vivo Characterization
-
Objective: To evaluate the performance of the biosensor.
-
Methodology:
-
In-vitro:
-
Lyse the cells expressing the biosensor.
-
Add varying concentrations of this compound to the cell lysate.
-
Measure the fluorescent output using a fluorometer.
-
-
In-vivo:
-
Grow the cells expressing the biosensor under conditions that are expected to modulate intracellular levels of this compound.
-
Monitor the fluorescence of individual cells using fluorescence microscopy or flow cytometry.
-
-
Data Presentation
| Parameter | Evolved FadR Variant 1 | Evolved FadR Variant 2 | Wild-Type FadR |
| Kd (3,5-DH-dodecanoyl-CoA) | 1.5 µM | 2.8 µM | > 100 µM |
| Kd (Dodecanoyl-CoA) | 50 µM | 75 µM | 5 µM |
| Fold Fluorescence Change | 15-fold | 10-fold | 2-fold |
| Dynamic Range | 0.1 - 20 µM | 0.5 - 50 µM | N/A |
II. Electrochemical Biosensor
This approach describes the development of an amperometric biosensor utilizing an enzymatic reaction for the specific detection of this compound. The proposed enzyme is a 3-hydroxyacyl-CoA dehydrogenase (HADH) that can specifically recognize the 3-hydroxy group of the target molecule. The reaction will produce NADH, which can be electrochemically detected.
Experimental Workflow
Caption: Workflow for the electrochemical detection of this compound.
Experimental Protocols
1. Enzyme Selection and Characterization
-
Objective: To identify and characterize a 3-hydroxyacyl-CoA dehydrogenase (HADH) that is active towards this compound.
-
Methodology:
-
Enzyme Screening: Screen a panel of commercially available or recombinantly expressed HADHs for activity with this compound. A spectrophotometric assay monitoring the production of NADH at 340 nm can be used.
-
Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and kcat) of the selected HADH with this compound as the substrate.
-
2. Electrode Fabrication and Enzyme Immobilization
-
Objective: To construct a stable and sensitive electrode with immobilized HADH.
-
Methodology:
-
Electrode Preparation:
-
Use screen-printed carbon electrodes (SPCEs) or glassy carbon electrodes (GCEs).
-
Modify the electrode surface with a conductive nanomaterial (e.g., gold nanoparticles, carbon nanotubes) to enhance electron transfer.
-
-
Enzyme Immobilization:
-
Immobilize the selected HADH onto the modified electrode surface using cross-linking agents like glutaraldehyde (B144438) and bovine serum albumin (BSA). Covalent bonding to a functionalized surface (e.g., via EDC/NHS chemistry) can also be employed for a more stable immobilization.
-
-
3. Electrochemical Detection and Calibration
-
Objective: To establish a reliable method for the quantitative detection of this compound.
-
Methodology:
-
Electrochemical Technique: Use amperometry or differential pulse voltammetry (DPV) to monitor the oxidation of NADH produced by the enzymatic reaction.
-
Optimization: Optimize experimental parameters such as applied potential, pH, and temperature to maximize the signal-to-noise ratio.
-
Calibration:
-
Prepare a series of standard solutions of this compound.
-
Measure the electrochemical response for each concentration.
-
Construct a calibration curve by plotting the current response versus the concentration of this compound.
-
-
Data Presentation
| Parameter | HADH-based Biosensor |
| Linear Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Response Time | < 60 seconds |
| Specificity | High (tested against dodecanoyl-CoA, 3-hydroxydodecanoyl-CoA) |
| Stability | > 2 weeks at 4°C |
Conclusion
The development of a biosensor for this compound offers a powerful tool for researchers in metabolism and drug development. The genetically encoded biosensor provides a means for real-time monitoring of this metabolite within living cells, offering insights into its dynamic regulation. The electrochemical biosensor, on the other hand, presents a rapid and quantitative method for its detection in various biological samples. The protocols outlined in these application notes provide a solid foundation for the successful development and validation of these biosensors.
References
Troubleshooting & Optimization
improving peak resolution for 3,5-Dihydroxydodecanoyl-CoA in chromatography
Welcome to the technical support center for the chromatographic analysis of 3,5-Dihydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak resolution and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
A1: this compound is a relatively polar molecule due to the presence of two hydroxyl groups on the fatty acyl chain, in addition to the polar coenzyme A moiety. This can lead to several challenges in reverse-phase chromatography, including:
-
Poor retention: The compound may elute too early, close to the solvent front, resulting in poor resolution from other early-eluting compounds.
-
Peak tailing: Interaction of the polar functional groups with residual silanols on the silica-based stationary phase can cause asymmetrical peak shapes.
-
Low sensitivity: Poor peak shape can lead to a lower signal-to-noise ratio, making accurate quantification difficult.
Q2: What type of column is recommended for the analysis of this compound?
A2: A C18 column is the most common choice for the separation of acyl-CoAs. For polar compounds like this compound, a column with high surface area and end-capping to minimize residual silanol (B1196071) activity is recommended to improve peak shape.[1]
Q3: What are typical mobile phase compositions for the analysis of acyl-CoAs?
A3: Mobile phases for acyl-CoA analysis typically consist of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A common choice is a phosphate (B84403) buffer (e.g., potassium phosphate) at a slightly acidic pH (around 4.0-5.0) to suppress the ionization of the phosphate groups on coenzyme A.[2]
-
Organic Modifier: Acetonitrile (B52724) is a frequently used organic modifier. Methanol can also be used and may offer different selectivity.[3] A gradient elution, where the concentration of the organic modifier is increased over time, is usually necessary to elute a range of acyl-CoAs with varying chain lengths and polarities.
Q4: Should I use an ion-pairing agent to improve peak shape?
A4: An ion-pairing agent can be beneficial for improving the peak shape of charged analytes like acyl-CoAs.[4][5] These agents, such as alkylamines or alkylsulfonates, are added to the mobile phase and form a neutral complex with the charged analyte, reducing interactions with the stationary phase that can cause tailing.[4][5] However, ion-pairing agents can sometimes be difficult to remove from the column and may interfere with mass spectrometry detection. Their use should be carefully evaluated.
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Broad Peaks
Poor resolution and broad peaks can compromise the accuracy of your results. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocol: Optimizing the Mobile Phase Gradient
-
Initial Gradient: Start with a shallow gradient, for example, 5-95% acetonitrile in 20 minutes.
-
Evaluate Retention: Observe the retention time of this compound.
-
Adjust Gradient Slope:
-
If peaks are too broad, decrease the gradient slope around the elution time of the analyte of interest. This can be achieved by holding the mobile phase composition constant for a few minutes or by reducing the rate of change in the organic modifier concentration.
-
If the analysis time is too long, a steeper gradient can be employed after the elution of the target analyte.
-
Issue 2: Peak Tailing
Peak tailing is a common problem when analyzing polar compounds and can significantly impact quantification.
Troubleshooting Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Quantification of 3,5-Dihydroxydodecanoyl-CoA
Welcome to the technical support center for the quantification of 3,5-Dihydroxydodecanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately measuring this dihydroxylated medium-chain acyl-coenzyme A. Given the unique challenges posed by the two hydroxyl groups on the acyl chain, this guide addresses common pitfalls from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Q1: My recovery of this compound seems low. What are the most common causes?
A1: Low recovery is a frequent issue, often stemming from the dihydroxylated nature of your analyte, which makes it more polar than its non-hydroxylated counterparts. Key causes include:
-
Inappropriate Extraction Solvent: Using overly non-polar solvents may not efficiently extract the more hydrophilic this compound from the aqueous cellular environment. An extraction solvent of 80% methanol (B129727) in water is often a good starting point for broad acyl-CoA coverage.[1][2]
-
Solid-Phase Extraction (SPE) Issues: If using SPE for sample cleanup, the choice of sorbent and elution solvent is critical. A standard C18 SPE protocol designed for long-chain acyl-CoAs might result in premature elution of your more polar analyte during the wash steps. You may need to use a less hydrophobic wash solvent or consider a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE.
-
Sample Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. It is crucial to work quickly, on ice, and to quench enzymatic activity immediately upon sample collection. Storing samples as a dry pellet at -80°C is recommended for long-term stability.[1]
Q2: How can I improve the stability of this compound during sample preparation?
A2: Stability is a major concern for all acyl-CoAs. To minimize degradation:
-
Rapid Quenching: Immediately quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol or a solution containing an acid like trichloroacetic acid) to your cells or tissue homogenate.
-
Temperature Control: Keep samples on ice or at 4°C throughout the entire extraction process.
-
pH Control: Acyl-CoAs are more stable at a neutral pH. When reconstituting your dried extract, use a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8.[1]
-
Storage: For long-term storage, it is best to evaporate the solvent and store the extract as a dry pellet at -80°C.[1]
Section 2: Liquid Chromatography
Q3: I am not getting good chromatographic peak shape for this compound. What can I do?
A3: Poor peak shape (e.g., tailing or fronting) is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Column Choice: A standard C18 column is a good starting point.
-
Mobile Phase Additives: The phosphate (B84403) groups on the CoA moiety can interact with metal contaminants in the HPLC system and column, leading to peak tailing. Incorporating a mild chelator or using mobile phases with volatile salts like ammonium acetate can improve peak shape. Some methods also suggest a phosphoric acid wash step between injections to passivate the system.[3]
-
Reconstitution Solvent: Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase to prevent peak distortion. For reversed-phase chromatography, this means a solvent with a high aqueous content.
Q4: Where should I expect this compound to elute in my reversed-phase LC gradient?
A4: Due to its two hydroxyl groups, this compound is significantly more polar than dodecanoyl-CoA (C12:0-CoA). Therefore, you should expect it to have a shorter retention time and elute earlier in a typical reversed-phase gradient that separates acyl-CoAs based on the hydrophobicity of the acyl chain.
Section 3: Mass Spectrometry & Quantification
Q5: What are the characteristic mass fragments for this compound in MS/MS?
-
Primary Fragmentation: In positive ion mode, all acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4][5][6]
-
Secondary Fragments: The presence of hydroxyl groups on the acyl chain can lead to additional, characteristic fragmentation events, such as water losses or cleavage of the carbon-carbon bond adjacent to the hydroxyl groups.[1] You should look for these specific transitions in your MS/MS data to confirm the identity of your analyte.
Q6: I cannot find a commercial standard for this compound. How can I quantify it?
A6: The lack of a commercially available analytical standard is a significant challenge. Here are some strategies:
-
Relative Quantification: You can perform relative quantification by comparing the peak area of this compound across different sample groups. This will tell you if the analyte is increasing or decreasing but not its absolute concentration.
-
Semi-Quantitative Estimation using a Surrogate: You can use a structurally similar internal standard, such as a stable isotope-labeled C12-CoA or another hydroxylated acyl-CoA, to correct for extraction and ionization variability. However, without a true standard for calibration, the results will be semi-quantitative at best.
-
Custom Synthesis: For absolute quantification, a custom-synthesized this compound standard would be required to create a calibration curve.
Q7: What is a suitable internal standard for the analysis of this compound?
A7: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C-labeled this compound). Since this is not commercially available, the next best options are:
-
Odd-Chain Acyl-CoA: An odd-chain acyl-CoA (e.g., C11-CoA or C13-CoA) can be used, as they are not naturally abundant in most biological systems. Choose one with a polarity as close as possible to your analyte.
-
Other Hydroxylated Acyl-CoAs: If available, another hydroxylated acyl-CoA could serve as a reasonable surrogate.
-
Commercially Available Labeled Acyl-CoA: A commercially available stable isotope-labeled acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA) can be used to control for some of the analytical variability, but be aware that differences in polarity will affect recovery and ionization efficiency differently.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal for this compound | 1. Inefficient Extraction: The analyte is too polar for the chosen extraction method. | 1a. Use a more polar extraction solvent like 80% methanol/water.[1][2] 1b. If using SPE, ensure the wash steps are not eluting your analyte. Consider a mixed-mode or HILIC SPE plate. |
| 2. Analyte Degradation: Hydrolysis of the thioester bond. | 2a. Work quickly and on ice. 2b. Use fresh, ice-cold solvents. 2c. Ensure samples are stored at -80°C, preferably as a dry pellet.[1] | |
| 3. Incorrect MS/MS Transition: The selected precursor-product ion pair is not optimal. | 3a. Perform a product ion scan on the expected precursor mass of this compound to identify the most intense fragment ions. 3b. Look for the characteristic neutral loss of 507 Da.[4][5][6] | |
| Poor Chromatographic Peak Shape (Tailing) | 1. Secondary Interactions: The phosphate moiety is interacting with the column or system. | 1a. Use a mobile phase containing a volatile salt like ammonium acetate (10 mM). 1b. Consider adding a small amount of a chelating agent like EDTA to the sample if compatible with your system. 1c. Implement a phosphoric acid wash between sample injections.[3] |
| 2. Sample Solvent Mismatch: Reconstitution solvent is too strong. | 2a. Reconstitute the sample in a solvent with a lower organic content than the initial mobile phase conditions. | |
| High Variability in Quantification | 1. Inconsistent Extraction Efficiency: Sample-to-sample variation during preparation. | 1a. Ensure precise and consistent execution of the extraction protocol. 1b. Use a suitable internal standard added at the very beginning of the extraction process to normalize for recovery. |
| 2. Matrix Effects: Co-eluting compounds are suppressing or enhancing the ionization of the analyte. | 2a. Improve chromatographic separation to resolve the analyte from interfering compounds. 2b. Perform a more rigorous sample cleanup, for example, by using SPE. 2c. Use a stable isotope-labeled internal standard if possible, as it will co-elute and experience similar matrix effects. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
-
Cell Culture: Grow cells to the desired confluency in a 6-well plate or 10 cm dish.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis: Immediately add 1 mL of ice-cold 80% methanol containing an appropriate internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute and incubate on ice for 15 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Drying: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried pellet at -80°C until analysis.
-
Reconstitution: Before analysis, reconstitute the pellet in 50 µL of 50 mM ammonium acetate (pH 6.8). Vortex, sonicate briefly, and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an LC-MS vial.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile/Water.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 80% B (linear gradient)
-
15-17 min: 80% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 2% B
-
20-25 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: Calculate the [M+H]⁺ for this compound.
-
Product Ions: Scan for the neutral loss of 507 Da and other characteristic fragments.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for common quantification issues.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,5-Dihydroxydodecanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the analysis of 3,5-Dihydroxydodecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound (Chemical Formula: C₃₃H₅₈N₇O₁₉P₃S), the expected singly protonated precursor ion ([M+H]⁺) has a monoisotopic mass of approximately m/z 982.4. In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The two most common and reliable transitions for Multiple Reaction Monitoring (MRM) are:
-
Primary Quantifying Transition: A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1]
-
Secondary Confirming Transition: The formation of a common fragment ion corresponding to the adenosine-5'-diphosphate moiety at m/z 428.0.
Therefore, the primary MRM pair would be Q1: 982.4 → Q3: 475.4, with a secondary pair of Q1: 982.4 → Q3: 428.0 for confirmation.
Q2: Which ionization mode is more sensitive for acyl-CoA analysis?
A2: Positive ion electrospray ionization (ESI+) is generally reported to be more sensitive for the analysis of long-chain acyl-CoAs compared to negative ion mode.[1] Studies have shown that positive ion mode can be approximately 3-fold more sensitive for detecting these molecules.[1]
Q3: What type of liquid chromatography (LC) setup is recommended?
A3: A reversed-phase liquid chromatography setup is standard for acyl-CoA analysis.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phases: A gradient elution using water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), both containing 0.1% formic acid to aid in protonation, is typically employed.
-
Gradient: A common gradient runs from a low percentage of organic phase (e.g., 5% B) to a high percentage (e.g., 95% B) over several minutes to elute analytes of varying polarities.[2]
Q4: How should I prepare my biological samples for analysis?
A4: Sample preparation is critical to remove interfering substances like proteins and salts.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to clean up and concentrate the analyte from the biological matrix. The protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent like methanol.[2]
-
Protein Precipitation: A simpler method involves protein precipitation using an acid such as 5-sulfosalicylic acid (SSA). This method avoids the use of SPE columns, which can sometimes lead to the loss of more polar analytes.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Possible Cause & Solution
-
Incorrect MRM Transitions:
-
Solution: Verify that the mass spectrometer is set to monitor the correct precursor ion ([M+H]⁺ at m/z 982.4) and the expected product ions (m/z 475.4 and 428.0).
-
-
Suboptimal Ion Source Parameters:
-
Solution: Optimize ion source parameters such as spray voltage, gas temperatures (nebulizer, heater), and gas flow rates. Start with typical values for similar long-chain molecules and adjust systematically. For many acyl-CoAs, an electrospray needle voltage of around 5.5 kV in positive mode is a good starting point.[3]
-
-
Inefficient Fragmentation (Low Product Ion Intensity):
-
Solution: The Collision Energy (CE) and Declustering Potential (DP) are critical for fragmentation. These must be optimized for this compound on your specific instrument. See the experimental protocol below for a CE optimization workflow.
-
-
Analyte Degradation:
-
Solution: Acyl-CoAs can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. The stability of hydroxylated acyl-CoAs may be different from their non-hydroxylated counterparts, so careful handling is crucial.
-
Issue 2: High Background Noise or Interfering Peaks
Possible Cause & Solution
-
Matrix Effects:
-
Solution: Improve the sample preparation method. If using protein precipitation, consider implementing a solid-phase extraction (SPE) step for a cleaner extract. Also, ensure proper chromatographic separation to resolve the analyte from co-eluting matrix components.
-
-
Contamination from Solvents or System:
-
Solution: Run solvent blanks to check for contamination in the mobile phases or LC system. Use high-purity (LC-MS grade) solvents and additives.
-
-
In-source Fragmentation:
-
Solution: If the precursor ion is fragmenting in the ion source before reaching the collision cell, it can lead to a messy spectrum and poor sensitivity. Try reducing the declustering potential (DP) or cone voltage to lessen the energy in the source region.
-
Issue 3: Poor Peak Shape or Shifting Retention Times
Possible Cause & Solution
-
Column Degradation:
-
Solution: High pH, aggressive solvents, or particulate matter can damage an LC column. Ensure mobile phase pH is compatible with the column and use guard columns. If peak shape deteriorates, try flushing the column or replacing it.
-
-
Improper Mobile Phase Composition:
-
Solution: Ensure mobile phases are correctly prepared and adequately mixed. The presence of 0.1% formic acid is important for good peak shape in reversed-phase chromatography of acids.
-
-
Sample Overload:
-
Solution: Injecting too much sample can lead to broad or fronting peaks. Try diluting the sample.
-
-
Analyte Polarity:
-
Solution: this compound is more polar than its non-hydroxylated counterpart due to the two hydroxyl groups. This will cause it to elute earlier from a C18 column. Adjust the gradient starting conditions (e.g., a lower initial percentage of organic phase) to ensure it is properly retained and separated from the solvent front.
-
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Higher sensitivity for long-chain acyl-CoAs.[1] |
| Precursor Ion (Q1) | m/z 982.4 | Corresponds to the [M+H]⁺ ion of this compound. |
| Product Ion (Q3) - Quantifier | m/z 475.4 | Corresponds to the [M+H-507]⁺ fragment, a characteristic and abundant fragment.[4] |
| Product Ion (Q3) - Qualifier | m/z 428.0 | Common fragment for all acyl-CoAs, used for identity confirmation. |
| Collision Energy (CE) | Instrument Dependent | Must be empirically optimized for the 982.4 → 475.4 transition. |
| Declustering Potential (DP) | Instrument Dependent | Requires optimization to maximize precursor ion signal and minimize in-source fragmentation. |
Table 2: Representative Performance Characteristics for LC-MS/MS Quantification of Long-Chain Acyl-CoAs
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | ~5 fmol | [1][3] |
| Linearity (R²) | >0.99 | [1][3] |
| Linear Dynamic Range | ~3 orders of magnitude (e.g., 5 fmol to 5 pmol) | [1][3] |
| Precision (RSD%) | < 15% | [2] |
Note: These values are representative for long-chain acyl-CoAs and should be established specifically for this compound in your laboratory.
Experimental Protocols
Protocol: Optimization of Collision Energy (CE)
This protocol describes how to determine the optimal CE for the primary transition (982.4 → 475.4) by infusing a standard solution.
-
Prepare a Standard Solution: Prepare a ~1 µM solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set Up the MS:
-
Set the mass spectrometer to operate in MS1 mode and confirm you see a stable signal for the precursor ion at m/z 982.4. Optimize source parameters (DP, spray voltage, gas flows) to maximize this signal.
-
Switch to product ion scan mode, selecting m/z 982.4 as the precursor.
-
-
Ramp the Collision Energy:
-
Acquire product ion spectra while ramping the CE value across a relevant range (e.g., from 10 eV to 70 eV in 2-5 eV steps).
-
Monitor the intensity of the product ion at m/z 475.4.
-
-
Determine the Optimum: Plot the intensity of the m/z 475.4 product ion against the collision energy. The CE value that yields the maximum intensity is the optimum for your MRM method.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing poor signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3,5-Dihydroxydodecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,5-Dihydroxydodecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH, which cleaves the molecule into coenzyme A (CoASH) and 3,5-dihydroxydodecanoic acid.
-
Oxidation: The two hydroxyl groups on the acyl chain can be susceptible to oxidation, and the free thiol group of CoASH can also be oxidized.
Q2: What is the optimal pH range for working with this compound?
A2: To minimize hydrolytic degradation, it is recommended to work within a slightly acidic pH range of 4.0 to 6.0.[1] Maintaining this pH throughout extraction and analysis is crucial for stability.
Q3: How should I store my samples containing this compound?
A3: Proper storage is critical. For short-term storage (up to 24 hours), keep samples on ice or at 4°C. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: What are the signs of this compound degradation in my experimental results?
A4: Degradation can manifest as:
-
Reduced peak intensity or complete loss of the this compound signal in your analytical run (e.g., LC-MS).
-
Appearance of new peaks corresponding to degradation products, such as the free fatty acid (3,5-dihydroxydodecanoic acid) or oxidized forms of the molecule.
-
Inconsistent and non-reproducible quantitative results between sample replicates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal of this compound | 1. Degradation during extraction: pH of extraction buffer is too high or too low. | 1. Ensure the extraction buffer is within the optimal pH range of 4.9-7.0. A common choice is 100 mM potassium phosphate (B84403) buffer at pH 4.9. |
| 2. Inefficient extraction: The chosen solvent is not effectively extracting the molecule. | 2. Use a solvent mixture optimized for long-chain acyl-CoAs, such as a combination of acetonitrile (B52724) and isopropanol (B130326). An 80% methanol (B129727) solution can also be effective. | |
| 3. Degradation during storage: Samples were not stored at the correct temperature or underwent multiple freeze-thaw cycles. | 3. Always store samples at -80°C for long-term stability. Prepare single-use aliquots to avoid freeze-thaw cycles. | |
| 4. Oxidation: Exposure to air and light can promote oxidation of the hydroxyl groups. | 4. Minimize exposure to air by working quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect samples from light. | |
| High variability in quantitative results | 1. Inconsistent sample handling: Variations in the time between sample collection and extraction. | 1. Standardize the sample handling workflow. Process all samples as quickly as possible after collection and keep them on ice. |
| 2. Precipitation of the analyte: The molecule may be precipitating out of solution during sample processing. | 2. Ensure the analyte remains solubilized. The addition of a small amount of organic solvent, like acetonitrile (up to 20%), to aqueous buffers can help. | |
| Presence of unexpected peaks | 1. Hydrolysis: The peak corresponding to 3,5-dihydroxydodecanoic acid is observed. | 1. Maintain a slightly acidic pH throughout the sample preparation process. |
| 2. Oxidation: Peaks with mass-to-charge ratios corresponding to the addition of oxygen atoms are present. | 2. Add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents. | |
| 3. Contamination from plasticware: Leaching of plasticizers from tubes or pipette tips. | 3. Use glass or polypropylene (B1209903) labware whenever possible. Avoid polystyrene. |
Quantitative Data Summary
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 hours
| Solvent | Average Coefficient of Variation (CV %) |
| Water | 25 |
| 50 mM Ammonium (B1175870) Acetate (pH 4.0) | 15 |
| 50 mM Ammonium Acetate (pH 6.8) | 10 |
| 50% Methanol/Water | 20 |
| 50% Methanol/50 mM Ammonium Acetate (pH 4.0) | 12 |
| 50% Methanol/50 mM Ammonium Acetate (pH 6.8) | 8 |
Data adapted from a study on various acyl-CoA standards. Lower CV indicates higher stability.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass Dounce homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) columns (Weak Anion Exchange)
-
Methanol
-
2% Formic Acid
-
5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.
-
Phase Separation: Add 0.5 mL of saturated ammonium sulfate solution and vortex again. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Supernatant: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Analysis of 3,5-Dihydroxydodecanoyl-CoA
Welcome to the technical support center for the analysis of 3,5-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoAs like this compound is vital for studying metabolic disorders, drug development, and understanding the regulation of energy homeostasis.
Q2: What is the most common analytical technique for this compound analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound. This technique offers high sensitivity and specificity, which is necessary for measuring low-abundance metabolites in complex biological matrices.
Q3: What are the expected mass transitions (precursor/product ions) for this compound in positive ion mode?
A3: Based on the common fragmentation pattern of acyl-CoAs, the protonated molecule [M+H]⁺ is used as the precursor ion. The two most common product ions result from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and the fragmentation to the CoA moiety itself. The specific m/z values are detailed in the quantitative data tables below.
Q4: Can isomers of this compound interfere with the analysis?
A4: Yes, positional isomers such as 3,8-dihydroxydodecanoyl-CoA or 3,9-dihydroxydodecanoyl-CoA can pose a significant challenge as they have the same mass and may have similar fragmentation patterns. Chromatographic separation is essential to distinguish between these isomers. Method development should focus on achieving baseline separation of the target analyte from potential isomeric interferences.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
-
Answer:
-
Cause 1: Secondary Interactions with the Column: The silanol (B1196071) groups on the silica-based C18 column can interact with the polar groups of the analyte.
-
Solution: Ensure the mobile phase has an optimal pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups. Consider using a column with end-capping or a different stationary phase.
-
-
Cause 2: Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances. Regularly flush the column with a strong solvent.
-
-
Cause 3: Extra-column Volume: Excessive tubing length or dead volume in the LC system can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
-
Issue 2: Low Signal Intensity or No Peak Detected
-
Question: I am not detecting a signal for this compound, or the signal is very weak. What should I check?
-
Answer:
-
Cause 1: Analyte Degradation: Acyl-CoAs can be unstable, especially in aqueous solutions at non-optimal pH.
-
Solution: Prepare samples fresh and keep them at low temperatures (4°C) in the autosampler. Ensure the pH of the extraction and mobile phases is acidic to improve stability.
-
-
Cause 2: Inefficient Ionization: The ionization efficiency in the mass spectrometer source might be low.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a source of protons like formic acid for positive mode).
-
-
Cause 3: Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.
-
Solution: Improve the sample clean-up procedure. Use an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for matrix effects. Dilute the sample if the concentration of interfering compounds is too high.
-
-
Issue 3: High Background Noise or Baseline Instability
-
Question: My baseline is very noisy, making it difficult to integrate the peak for this compound. What can I do?
-
Answer:
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases and filter them before use.
-
-
Cause 2: System Contamination: The LC-MS system, including the injector, tubing, and ion source, may be contaminated.
-
Solution: Perform a thorough system wash with appropriate solvents. Clean the ion source components according to the manufacturer's instructions.
-
-
Cause 3: Inadequate Degassing: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise.
-
Solution: Ensure the online degasser is functioning correctly. If not available, degas the mobile phases by sonication or helium sparging.
-
-
Issue 4: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. Why is this happening?
-
Answer:
-
Cause 1: Unstable Pump Performance: Fluctuations in the pump flow rate or gradient composition can lead to retention time variability.
-
Solution: Purge the pumps to remove any air bubbles. Check for leaks in the system. Ensure the solvent lines are properly immersed in the mobile phase reservoirs.
-
-
Cause 2: Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.
-
Solution: Ensure an adequate equilibration period at the initial mobile phase conditions is included in the LC method.
-
-
Cause 3: Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Solution: Keep the mobile phase reservoirs capped. Prepare fresh mobile phases regularly.
-
-
Quantitative Data Summary
The following tables provide key quantitative data for the LC-MS/MS analysis of this compound.
Table 1: Molecular and Mass Spectrometry Properties of this compound
| Parameter | Value |
| Molecular Formula | C₃₃H₆₀N₇O₁₉P₃S |
| Monoisotopic Mass | 983.2885 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 984.3 |
Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound
| Precursor Ion (Q1) | Product Ion (Q3) | Description |
| m/z 984.3 | m/z 477.3 | Neutral loss of 3'-phosphoadenosine diphosphate (507 Da) |
| m/z 984.3 | m/z 428.0 | Coenzyme A fragment |
Note: These values are predicted and should be confirmed experimentally by direct infusion of a standard.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Loading: Acidify the biological sample (e.g., cell lysate, plasma) with 0.1% formic acid. Load up to 1 mL of the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for the specific instrument.
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common LC-MS/MS issues.
Caption: A potential biosynthetic context for this compound.
increasing yield in the chemical synthesis of 3,5-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 3,5-Dihydroxydodecanoyl-CoA synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 3,5-Dihydroxydodecanoic Acid Precursor
-
Question: My chemical synthesis of 3,5-dihydroxydodecanoic acid is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in the synthesis of dihydroxy fatty acids can stem from several factors. Incomplete reactions, side-product formation (e.g., elimination, over-oxidation), and difficult purification are common culprits.
-
Protecting Group Strategy: The two hydroxyl groups at the 3 and 5 positions require protection to prevent unwanted side reactions during chain elongation or modification. Ensure complete protection of the hydroxyl groups. Inadequate protection can lead to a mixture of partially protected intermediates, complicating purification and lowering the yield of the desired product. Consider using robust protecting groups like tert-butyldimethylsilyl (TBDMS) ethers, which are stable under many reaction conditions but can be removed selectively.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For multi-step syntheses, it is crucial to purify intermediates at each stage to prevent the accumulation of impurities that can interfere with subsequent reactions.
-
Purification: Dihydroxy fatty acids can be challenging to purify due to their polarity. Column chromatography on silica (B1680970) gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from non-polar impurities and starting materials.
-
Issue 2: Inefficient Conversion of 3,5-Dihydroxydodecanoic Acid to its CoA Ester
-
Question: I am struggling to convert the synthesized 3,5-dihydroxydodecanoic acid to its Coenzyme A ester. What are the key factors to consider for improving this coupling reaction?
-
Answer: The formation of the thioester bond with Coenzyme A is a critical step that can be low-yielding if not properly optimized. The presence of the two free hydroxyl groups can potentially interfere with the reaction.
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated for efficient coupling with the thiol group of Coenzyme A. Common methods include conversion to an N-hydroxysuccinimide (NHS) ester or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).
-
Reaction with Hydroxyl Groups: If the hydroxyl groups are deprotected, they can potentially react with the activated carboxylic acid, leading to self-esterification or other side products. It is often preferable to perform the CoA coupling reaction before the final deprotection of the hydroxyl groups. This requires a protecting group strategy that is compatible with the CoA coupling conditions.
-
pH Control: The pH of the reaction mixture is crucial. The thiol group of Coenzyme A is more nucleophilic at a slightly basic pH (around 7.5-8.0). However, at high pH, the thioester product can be susceptible to hydrolysis. Careful control of the pH is therefore necessary to balance reactivity and product stability.
-
Enzymatic Ligation: As an alternative to chemical coupling, consider using an acyl-CoA synthetase enzyme. These enzymes can ligate fatty acids to Coenzyme A with high specificity and efficiency. While a specific enzyme for 3,5-dihydroxydodecanoic acid may not be commercially available, some acyl-CoA synthetases exhibit broad substrate specificity and could be effective.
-
Issue 3: Difficulty in Purifying the Final this compound Product
-
Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?
-
Answer: The purification of acyl-CoA esters, particularly polar ones, requires specific chromatographic techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying acyl-CoA esters. A C18 column is typically used with a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient is run from a low to a high concentration of the organic modifier to elute the product.
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and enrichment before HPLC. A C18 SPE cartridge can be used to bind the acyl-CoA ester, while more polar impurities are washed away. The product is then eluted with a higher concentration of organic solvent.
-
Detection: The Coenzyme A moiety has a strong UV absorbance at around 260 nm, which is typically used for detection during chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Stereocontrol: The synthesis of the 3,5-dihydroxy structure can generate multiple stereoisomers. Controlling the stereochemistry at these two centers can be difficult and may require stereoselective reactions or chiral resolution steps.
-
Protecting Group Management: The presence of two secondary hydroxyl groups and a carboxylic acid necessitates a careful protecting group strategy to avoid unwanted side reactions during the synthesis.
-
CoA Esterification: The final step of attaching Coenzyme A can be challenging due to the potential for side reactions involving the hydroxyl groups and the lability of the thioester bond.
-
Purification: The polar nature of the final product and the presence of multiple isomers can make purification difficult, often requiring advanced chromatographic techniques like HPLC.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2:
-
Dehydration: The 3-hydroxy and 5-hydroxy groups can be susceptible to dehydration, especially under acidic or heated conditions, leading to the formation of unsaturated byproducts.
-
Oxidation: The secondary hydroxyl groups can be oxidized to ketones if harsh oxidizing agents are used or if the compound is exposed to air for extended periods.
-
Epimerization: The stereocenters at the 3 and 5 positions can be prone to epimerization under certain basic or acidic conditions.
-
Hydrolysis of the Thioester: The thioester bond in the final product is susceptible to hydrolysis, particularly at high or low pH.
Q3: Are there any enzymatic methods available for the synthesis of the 3,5-dihydroxydodecanoic acid precursor?
A3: Yes, biocatalytic approaches are a promising alternative to chemical synthesis. Enzymes such as hydroxylases or lipoxygenases can introduce hydroxyl groups into fatty acid chains with high regio- and stereoselectivity. While a single enzyme that directly produces the 3,5-dihydroxy structure from a simple precursor may not be readily available, a multi-enzyme cascade could potentially be developed. This approach can offer advantages in terms of milder reaction conditions and improved stereocontrol.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| CoA Esterification Coupling Reagent | EDC/HOBt | NHS ester | Acyl-CoA Synthetase | Varies | Generic Acyl-CoA Synthesis Protocols |
| Purification Method | RP-HPLC (C18) | Solid-Phase Extraction | Ion-Exchange Chromatography | >95% purity | General Acyl-CoA Purification Protocols |
| Protecting Group (Hydroxyl) | TBDMS | Benzyl (Bn) | Acetyl (Ac) | Varies | Protecting Group Chemistry Literature |
| Deprotection (TBDMS) | TBAF in THF | HF-Pyridine | Acetic Acid | High | Protecting Group Chemistry Literature |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (A Representative Approach)
This protocol outlines a general chemical synthesis strategy. Note: This is a generalized protocol and requires optimization for the specific target molecule.
Step 1: Synthesis of a Protected 3,5-Dihydroxydodecanoic Acid Precursor
-
Protection of a suitable starting material: Begin with a commercially available precursor that can be elaborated to the dodecanoic acid chain. Protect existing hydroxyl and carboxyl groups using appropriate protecting groups (e.g., TBDMS for hydroxyls, methyl ester for the carboxyl group).
-
Chain Elongation: Utilize standard organic synthesis reactions such as aldol (B89426) reactions, Grignard additions, or Wittig reactions to construct the 12-carbon chain with hydroxyl groups at the 3 and 5 positions. Careful control of stereochemistry may be required at this stage.
-
Purification: Purify the fully protected dihydroxy fatty acid ester by column chromatography on silica gel.
Step 2: Coenzyme A Esterification
-
Selective Deprotection: Selectively deprotect the carboxylic acid ester (e.g., by hydrolysis of a methyl ester) while keeping the hydroxyl protecting groups intact.
-
Activation of the Carboxylic Acid: Activate the free carboxylic acid using a coupling reagent. For example, dissolve the protected fatty acid in an anhydrous organic solvent (e.g., DMF or THF) and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for several hours.
-
Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 7.5). Add the activated NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring. Maintain the pH at 7.5-8.0 by adding a dilute base if necessary. Allow the reaction to proceed for several hours at room temperature.
Step 3: Deprotection of Hydroxyl Groups
-
Removal of Protecting Groups: After the CoA coupling is complete, remove the hydroxyl protecting groups. For TBDMS groups, treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF is effective.
-
Purification of the Final Product: Purify the deprotected this compound by RP-HPLC as described in the troubleshooting section.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a general enzymatic approach. Note: This requires the availability or engineering of suitable enzymes.
Step 1: Biocatalytic Synthesis of 3,5-Dihydroxydodecanoic Acid
-
Enzyme Selection: Identify a hydroxylase or a combination of enzymes capable of introducing hydroxyl groups at the C3 and C5 positions of a dodecanoic acid derivative.
-
Whole-Cell Biotransformation or In Vitro Enzymatic Reaction: Perform the reaction using either a whole-cell system expressing the desired enzyme(s) or with purified enzymes. The reaction mixture will typically contain the substrate (e.g., dodecanoic acid), a buffer, and any necessary cofactors (e.g., NADPH, O2).
-
Extraction and Purification: After the reaction, extract the dihydroxy fatty acid from the reaction medium using an organic solvent and purify it by column chromatography.
Step 2: Enzymatic Ligation to Coenzyme A
-
Enzyme and Reaction Setup: Use a suitable acyl-CoA synthetase. The reaction mixture should contain the purified 3,5-dihydroxydodecanoic acid, Coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction and Monitoring: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C). Monitor the progress of the reaction by TLC or HPLC.
-
Purification: Purify the final product by RP-HPLC.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
Technical Support Center: Analysis of 3,5-Dihydroxydodecanoyl-CoA in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,5-Dihydroxydodecanoyl-CoA in plasma samples. This resource focuses on addressing and mitigating matrix effects to ensure accurate and reproducible results.
FAQs: Addressing Matrix Effects for this compound Analysis
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix. In plasma, these components include phospholipids (B1166683), salts, and proteins.[1][2] For this compound, a long-chain acyl-CoA, matrix effects, primarily from phospholipids, can lead to ion suppression or enhancement during LC-MS/MS analysis. This interference can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3]
Q2: What are the primary sources of matrix effects in plasma samples for acyl-CoA analysis?
A2: The most significant source of matrix effects in plasma for the analysis of acyl-CoAs using reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) are phospholipids.[3] These abundant lipids can co-elute with the analyte of interest and suppress its ionization, leading to a decreased signal. Other sources include salts from buffers and anticoagulants, as well as endogenous metabolites that may have similar properties to the analyte.
Q3: How can I minimize matrix effects during my sample preparation?
A3: The most effective way to minimize matrix effects is to remove interfering components from the plasma sample before LC-MS/MS analysis. Common strategies include:
-
Protein Precipitation (PPT): A simple and fast method, but it is generally not effective at removing phospholipids, which are a major source of ion suppression.
-
Solid-Phase Extraction (SPE): A more selective technique that can effectively remove both proteins and phospholipids, leading to a cleaner sample extract and reduced matrix effects.[4]
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products designed to selectively remove phospholipids from the sample matrix, significantly reducing ion suppression.[5][6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Q4: What is the "gold standard" for correcting for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[8][9][10] A SIL-IS is a version of the analyte of interest (in this case, this compound) in which some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects. By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from plasma proteins. 2. Analyte degradation during sample processing. 3. Suboptimal SPE elution solvent. | 1. Ensure complete protein precipitation before extraction. Use a stronger organic solvent or optimize the solvent-to-plasma ratio. 2. Keep samples on ice or at 4°C throughout the preparation process. Minimize the time between sample collection and analysis.[3] 3. Test different elution solvents with varying organic content and pH to ensure complete elution of this compound from the SPE sorbent. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. | 1. Dilute the sample or inject a smaller volume. 2. Use a high-quality, end-capped column. Consider adding a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For acyl-CoAs, a slightly acidic to neutral pH is often optimal. |
| High Signal Variability (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Incomplete protein precipitation or phospholipid removal. 3. Instrument instability. | 1. Crucially, use a stable isotope-labeled internal standard for this compound. This will correct for variations in matrix effects.[8][9] 2. Optimize the sample preparation method to ensure consistent removal of interfering substances. Consider using a more rigorous cleanup method like SPE or phospholipid removal plates. 3. Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. |
| No or Very Low Analyte Signal | 1. Significant ion suppression. 2. Analyte degradation. 3. Incorrect MS/MS transition parameters. | 1. Implement a more effective sample cleanup method to remove phospholipids (e.g., SPE or specific phospholipid removal plates).[5][7] 2. Prepare fresh samples and standards, ensuring proper storage conditions (-80°C for long-term). 3. Optimize the precursor and product ion m/z values, collision energy, and other MS parameters for this compound. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques for the analysis of long-chain acyl-CoAs in plasma. While specific data for this compound is limited, these values provide a general comparison.
| Method | Typical Analyte Recovery (%) | Typical Precision (%RSD) | Matrix Effect (Ion Suppression) | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | 80-95 | < 15 | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-90 | < 15 | Moderate | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85-105 | < 10 | Low | Medium | High |
| Phospholipid Removal Plates | 90-105 | < 10 | Very Low | High | Medium-High |
Note: The values presented are estimates based on literature for similar long-chain acyl-CoAs and can vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol provides a general procedure for the extraction of long-chain acyl-CoAs from plasma using a C18 SPE cartridge.
Materials:
-
Plasma samples
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or other acid for pH adjustment)
-
Internal Standard (Stable isotope-labeled this compound)
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with the internal standard solution.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal using Phenomenex Phree® Plates
This protocol describes a rapid method for removing both proteins and phospholipids from plasma.
Materials:
-
Phenomenex Phree® Phospholipid Removal 96-well plate
-
Plasma samples
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Internal Standard
-
96-well collection plate
-
Vortex mixer
-
Vacuum manifold or centrifuge with a plate rotor
Procedure:
-
Add 400 µL of acetonitrile with 0.1% formic acid and the internal standard to each well of the Phree plate.[5]
-
Add 100 µL of plasma sample directly into the acetonitrile solution in each well.[5]
-
Vortex the plate for 2-5 minutes at maximum speed.[5]
-
Apply vacuum (e.g., 10 in. Hg) for 2-5 minutes or centrifuge to collect the filtrate in the 96-well collection plate.[5][11]
-
The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Mandatory Visualizations
Biochemical Pathway of this compound
This compound is an intermediate in the peroxisomal β-oxidation of certain fatty acids. This pathway is crucial for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.
Caption: Peroxisomal β-oxidation pathway showing the formation of this compound.
Experimental Workflow for Plasma Sample Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound in plasma.
Caption: General experimental workflow for this compound analysis in plasma.
Troubleshooting Logic for Low Analyte Signal
This diagram illustrates a logical approach to troubleshooting low or no signal for this compound.
Caption: A logical workflow for troubleshooting low analyte signal in LC-MS/MS analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Phree Phospholipid Removal (PLR) Sample Preparation: Phenomenex [phenomenex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing Enzyme Reactions with 3,5-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxydodecanoyl-CoA and related enzyme systems. Given that this compound is a specific intermediate in unsaturated fatty acid metabolism, this guide also incorporates principles from well-characterized, related enzyme families such as hydroxyacyl-CoA dehydrogenases and dienoyl-CoA isomerases to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely metabolic role?
This compound is a coenzyme A (CoA) thioester of a 12-carbon fatty acid containing two hydroxyl groups. Its structure suggests it is an intermediate in the β-oxidation pathway of certain unsaturated fatty acids. Enzymes that likely interact with this substrate include auxiliary enzymes of fatty acid metabolism, such as specific isomerases, hydratases, or dehydrogenases, which are required to process non-standard intermediates that arise from the breakdown of unsaturated fats.[1][2]
Q2: How should I prepare and store this compound stock solutions?
Long-chain acyl-CoA esters can be challenging to work with due to their amphipathic nature and potential for hydrolysis.
-
Solvents : For stock solutions, consider a mixture of water and an organic solvent like dimethylsulfoxide (DMSO) to ensure solubility.[3] However, always verify solvent compatibility with your specific enzyme, as organic solvents can be inhibitory.
-
Stability : Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH. It is often recommended to prepare fresh solutions for each experiment.[3] If storage is necessary, aliquot solutions into single-use volumes and store at -80°C under an inert gas like argon or nitrogen to minimize oxidation and degradation.
-
Concentration : The critical micellar concentration (CMC) for common long-chain acyl-CoAs is in the micromolar range (e.g., ~30-40 µM).[4] Working below the CMC is advisable to avoid issues with substrate availability and enzyme inhibition.
Q3: What are the critical components and conditions to consider when designing an assay?
Optimizing an enzyme assay requires careful consideration of several factors. Key parameters are summarized in the table below.
| Parameter | Recommendation / Consideration | Rationale |
| pH | Test a range from 6.0 to 8.5. Common buffers include phosphate, Tris, and HEPES.[5] | Enzyme activity is highly dependent on pH. The optimal pH must be determined empirically. |
| Temperature | Maintain a consistent temperature (e.g., 25°C, 30°C, or 37°C).[6] | Enzyme kinetics are sensitive to temperature fluctuations. A 10°C change can alter kinetics twofold.[6] |
| Cofactors | If using a dehydrogenase, include NAD⁺ or NADH. For reductases, include NADPH.[7][8] | Many oxidoreductases require nicotinamide (B372718) cofactors for their catalytic activity. |
| Enzyme Conc. | Use a concentration that results in a linear reaction rate for the desired time course. | If the enzyme concentration is too high, the reaction will complete too quickly to measure accurately.[6] |
| Substrate Conc. | Start with a concentration around the expected Kₘ value, then vary it to determine kinetics. | Substrate saturation is necessary for determining Vₘₐₓ, while lower concentrations are needed for Kₘ. |
| Detergents | Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) may be needed. | Can prevent aggregation of hydrophobic substrates like long-chain acyl-CoAs, but high levels can inhibit enzymes.[9] |
Troubleshooting Guide
Problem 1: No or Very Low Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme preparation. - Run a positive control with a known, reliable substrate if available. - Ensure the enzyme was not subjected to repeated freeze-thaw cycles. |
| Incorrect Buffer/pH | - Confirm the pH of your buffer at the experimental temperature. Note that the pH of Tris buffer is highly temperature-dependent.[10] - Perform the assay across a range of pH values (e.g., 6.0 to 8.5) to find the optimum. |
| Substrate Degradation | - Prepare fresh this compound solution immediately before use. Thioesters are prone to hydrolysis.[3] - Store stock solutions appropriately (aliquoted, -80°C). |
| Missing Cofactor | - Ensure the correct cofactor (e.g., NAD⁺, NADH, NADPH) is present at a saturating concentration (typically 0.1-1 mM).[8] |
| Inhibitory Contaminants | - Ensure samples are free of interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of salts.[9] - If using purified enzyme, check for residual purification reagents (e.g., imidazole). |
Problem 2: High Background Signal or Non-Enzymatic Reaction
| Possible Cause | Troubleshooting Step |
| Substrate Instability | - Run a "no-enzyme" control reaction containing all components except the enzyme. A significant change in signal indicates non-enzymatic substrate degradation. - Test different buffers and pH values to find conditions where the substrate is more stable. |
| Cofactor Instability | - NADH and NADPH can degrade spontaneously. Prepare cofactor solutions fresh. - Run a "no-substrate" control to measure any background reaction involving the cofactor. |
| Contaminated Reagents | - Use high-purity water and reagents. Check buffers for microbial contamination.[10] - Test each reagent individually for contributions to the background signal. |
Problem 3: Inconsistent Results / Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Use calibrated pipettes. For small volumes, use low-retention tips. - Prepare a master mix of common reagents to minimize pipetting errors between samples. |
| Temperature Fluctuations | - Ensure all reaction components are equilibrated to the assay temperature before mixing.[6] - Use a thermostatted spectrophotometer or water bath to maintain a constant temperature. |
| Improper Mixing | - Mix reagents thoroughly but gently upon addition, especially the enzyme. Pipetting up and down a few times is often insufficient. Invert the cuvette with parafilm to mix.[6] |
| Readings Not in Linear Range | - Ensure the change in absorbance over time is linear. If the rate curves, the enzyme may be too concentrated or the substrate is being depleted.[6] - For spectrophotometric assays, ensure the total absorbance is within the linear range of the instrument (typically < 1.5 AU).[11] |
Experimental Protocols
Template Protocol: Spectrophotometric Assay for a this compound Dehydrogenase
This protocol provides a template for measuring the activity of a hypothetical NAD⁺-dependent dehydrogenase that converts this compound to 3-hydroxy-5-keto-dodecanoyl-CoA. The reaction is monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
NAD⁺ stock solution (10 mM in water)
-
This compound stock solution (1 mM in water:DMSO 9:1)
-
Purified enzyme solution in appropriate buffer
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions (plus one extra). For a final reaction volume of 1 mL per cuvette:
-
880 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
100 µL of 10 mM NAD⁺ stock solution (Final concentration: 1 mM)
-
-
Equilibrate: Add 980 µL of the master mix to each cuvette and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Set Blank: Use a cuvette with the master mix to zero the spectrophotometer at 340 nm.
-
Initiate Reaction: To start the reaction, add 10 µL of the enzyme solution to the cuvette. Mix quickly by inverting the cuvette 2-3 times.
-
Substrate Addition: After a brief baseline reading with the enzyme, add 10 µL of the 1 mM this compound stock solution (Final concentration: 10 µM). Mix immediately.
-
Measure Activity: Record the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Run Controls:
-
No-Enzyme Control: Add 10 µL of enzyme buffer instead of the enzyme solution.
-
No-Substrate Control: Add 10 µL of the solvent (water:DMSO) instead of the substrate solution.
-
-
Calculate Activity: Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min). Use the Beer-Lambert law (A = εbc) to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key workflows for assay development and troubleshooting.
Caption: General workflow for developing a new enzyme assay.
Caption: Troubleshooting logic for low enzyme activity.
Hypothetical Metabolic Pathway
The catabolism of an unsaturated fatty acid leading to an intermediate like this compound requires auxiliary enzymes to resolve the non-standard structures.
Caption: Hypothetical pathway involving this compound.
References
- 1. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structure of dienoyl-CoA isomerase at 1.5 A resolution reveals the importance of aspartate and glutamate sidechains for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Buffers for Biochemical Reactions [promega.kr]
- 11. youtube.com [youtube.com]
enhancing the stability of 3,5-Dihydroxydodecanoyl-CoA standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3,5-Dihydroxydodecanoyl-CoA standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standards?
A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily influenced by three factors:
-
Temperature: Higher temperatures accelerate degradation. Long-term storage should be at -80°C.[1]
-
pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Neutral to slightly acidic conditions (pH 6.0-7.0) are generally recommended for storage and handling.
-
Enzymatic Activity: Contaminating enzymes, such as thioesterases, from biological samples or other sources can rapidly degrade the standard.[2][3]
Q2: How should I properly store my this compound standard?
A2: For optimal stability, the lyophilized standard should be stored at -80°C. Once reconstituted, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For short-term storage (a few hours), reconstituted standards should be kept on ice.
Q3: I've observed a significant decrease in the concentration of my standard over time. What could be the cause?
A3: A decrease in concentration is likely due to degradation. The most common causes are:
-
Improper Storage: Storing the standard at temperatures higher than -80°C or in a frost-free freezer that undergoes temperature cycling can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the molecule. It is crucial to aliquot the standard after reconstitution.
-
Hydrolysis: If the standard is reconstituted in a buffer with a pH outside the optimal range (pH 6.0-7.0), the thioester bond can be hydrolyzed. The half-life for the hydrolysis of a similar thioester, S-methyl thioacetate, at pH 7 and 23°C is 155 days, but this rate increases significantly with higher pH.[4]
-
Contamination: Introduction of microbial or enzymatic contaminants can rapidly degrade the standard.
Q4: Can I prepare a stock solution of this compound in water?
A4: While it is possible to dissolve it in water, it is not recommended for long-term storage due to the risk of hydrolysis. A buffered solution at a slightly acidic to neutral pH (e.g., pH 6.8) has been shown to stabilize most acyl-CoA compounds.[5] For reconstitution of lyophilized standards, methanol (B129727) can be used to ensure complete dissolution before dilution with a buffered solution.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in analytical measurements (e.g., LC-MS/MS).
-
Possible Cause 1: Standard Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new vial of lyophilized standard.
-
Ensure the reconstitution solvent and dilution buffers are at the correct pH and free of contaminants.
-
Minimize the time the standard is at room temperature during sample preparation. Keep all solutions on ice.
-
Compare the results from the fresh standard with the old one to confirm degradation.
-
-
-
Possible Cause 2: Suboptimal LC-MS/MS conditions.
-
Troubleshooting Steps:
-
Verify the mobile phase composition and gradient. For long-chain acyl-CoAs, a reverse-phase C8 or C18 column is commonly used.[6]
-
Ensure the mass spectrometer settings (e.g., precursor and product ions, collision energy) are optimized for this compound.
-
Check for and clean any potential sources of contamination in the LC-MS system.
-
-
Issue 2: Low recovery of the standard from biological samples.
-
Possible Cause 1: Enzymatic degradation during sample preparation.
-
Troubleshooting Steps:
-
Work quickly and keep the samples on ice at all times.
-
Use an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) for homogenization to inhibit thioesterase activity.[6]
-
Consider adding a thioesterase inhibitor to your extraction buffer.
-
-
-
Possible Cause 2: Inefficient extraction.
-
Troubleshooting Steps:
-
Optimize the solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are appropriate for a dihydroxy long-chain acyl-CoA.
-
Evaluate different solvent systems for liquid-liquid extraction.
-
-
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table provides a general overview of factors affecting the stability of long-chain acyl-CoAs.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | -80°C | High stability | Recommended for long-term storage.[1] |
| -20°C | Moderate stability | Suitable for short to medium-term storage. | |
| 4°C | Low stability | Use for short periods (hours) during experiments. | |
| Room Temperature | Very low stability | Avoid prolonged exposure. | |
| pH | Acidic (4.0-6.0) | Generally stable | Can be used for extraction to inhibit enzymes.[6] |
| Neutral (6.5-7.5) | Optimal for storage | Recommended for reconstituted standards.[5] | |
| Alkaline (>8.0) | Prone to hydrolysis | Avoid. | |
| Freeze-Thaw Cycles | Multiple cycles | Degradation | Aliquot into single-use volumes. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound Standard
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the standard in a small volume of high-purity methanol and vortex to ensure complete dissolution.[1]
-
Dilute the methanolic solution with a buffered aqueous solution (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) to the desired final concentration.[5]
-
Immediately aliquot the reconstituted standard into single-use, low-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol for Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of acyl-CoAs from biological tissues.
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9).[6]
-
Add an appropriate internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 2 mL of a cold organic solvent mixture (e.g., acetonitrile:isopropanol, 1:1 v/v) and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed with solid-phase extraction (SPE) for purification.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for handling and analysis of this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for the diagnosis and monitoring of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and potentially life-threatening inherited metabolic disorder. While the initial query focused on 3,5-Dihydroxydodecanoyl-CoA, current research and clinical practice validate long-chain 3-hydroxyacylcarnitines and a novel derivative ratio as the primary biomarkers. This guide will focus on the experimental data supporting these established markers.
Executive Summary
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder of fatty acid β-oxidation.[1][2] The condition prevents the body from converting long-chain fatty acids into energy, particularly during periods of fasting or illness.[1][2] Timely and accurate diagnosis is critical for managing the disease and preventing severe complications such as hypoketotic hypoglycemia, cardiomyopathy, and developmental delays.[3]
Diagnosis of LCHAD deficiency is primarily established through the analysis of acylcarnitine profiles in plasma or dried blood spots, coupled with molecular genetic testing of the HADHA gene.[4] The key biomarkers are elevated levels of long-chain 3-hydroxyacylcarnitines. More recently, a calculated ratio of these acylcarnitines has been shown to improve diagnostic accuracy by increasing sensitivity and specificity.[3][5]
Biomarker Performance Comparison
The diagnostic accuracy of biomarkers is crucial for newborn screening and clinical diagnosis to minimize false-positive and false-negative results. While individual long-chain 3-hydroxyacylcarnitines are the primary screening markers, their specificity can be limited.[1] A novel "HADHA ratio" has been proposed to enhance diagnostic performance.[3][5]
| Biomarker/Ratio | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| C16-OH (3-hydroxypalmitoylcarnitine) | High (not explicitly quantified in recent studies) | Variable | 0.981 | A primary biomarker in newborn screening, but can be elevated in other conditions.[1][3] |
| C18-OH (3-hydroxystearoylcarnitine) | High (not explicitly quantified in recent studies) | Variable | 0.999 | Another key long-chain 3-hydroxyacylcarnitine marker.[3] |
| C18:1-OH (3-hydroxyoleoylcarnitine) | High (not explicitly quantified in recent studies) | Variable | 0.999 | A significant marker for LCHAD deficiency.[3] |
| "HADHA Ratio" ((C16OH + C18OH + C18:1OH) / C0) | 100% | 99.0% - 99.8% (depending on cut-off) | Not explicitly stated, but implied to be near 1.0 | Significantly improves diagnostic accuracy by normalizing to free carnitine (C0), reducing false negatives in patients with carnitine deficiency.[3][5] Demonstrates high specificity against other fatty acid oxidation disorders like VLCAD deficiency.[3] |
Table 1: Comparison of Diagnostic Performance of Biomarkers for LCHAD Deficiency. Data is based on a study evaluating a new acylcarnitine ratio.[3]
Experimental Protocols
The standard method for the quantification of acylcarnitines in biological samples is tandem mass spectrometry (MS/MS).
Experimental Protocol: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
1. Sample Preparation:
-
A 3.2 mm disc is punched from a dried blood spot (DBS) card into a 96-well microtiter plate.[6]
-
An extraction solution containing methanol (B129727) and isotopically labeled internal standards for each analyte of interest is added to each well.[6][7]
-
The plate is agitated for a set period (e.g., 45 minutes at 45°C) to ensure complete extraction of the acylcarnitines.[6]
-
The supernatant is then transferred to a new plate for analysis.[6]
2. Derivatization (Optional but common for enhanced sensitivity):
-
The extracted acylcarnitines are often derivatized to their butyl esters.
-
This is achieved by adding a solution of butanolic-HCl to the dried extract and incubating at a specific temperature (e.g., 60°C for 30 minutes).[7]
-
The derivatized sample is then dried and reconstituted in a solvent suitable for injection into the mass spectrometer.[7]
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The analysis is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
The instrument is operated in positive ion mode.
-
A precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines, as this is a characteristic fragment ion.[8]
-
Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific acylcarnitines and their corresponding internal standards.[9]
4. Data Analysis and Quantification:
-
The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding isotopically labeled internal standard.[6]
-
The "HADHA ratio" is calculated from the quantified values of C16-OH, C18-OH, C18:1-OH, and free carnitine (C0).[3]
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral and highlights the metabolic block caused by LCHAD deficiency.
References
- 1. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 3. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Navigating the Metabolic Maze: A Comparative Guide to 3,5-Dihydroxydodecanoyl-CoA Levels in Health and Disease
For Immediate Release
In the intricate landscape of cellular metabolism, the precise regulation of fatty acid oxidation is paramount for maintaining energy homeostasis. Disruptions in this pathway can lead to a cascade of metabolic disturbances with severe clinical consequences. This guide provides a comparative analysis of 3,5-Dihydroxydodecanoyl-CoA levels, a key intermediate in long-chain fatty acid metabolism, in healthy individuals versus those affected by specific inherited metabolic disorders. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data through surrogate markers, details experimental methodologies, and visualizes the underlying biochemical pathways.
Quantitative Data Summary: Surrogate Markers in Circulation
Direct quantification of intracellular this compound is technically challenging and not routinely performed in clinical settings. Instead, the diagnosis of related metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency, relies on the measurement of accumulating 3-hydroxyacylcarnitines in plasma or blood spots. These molecules are formed from the corresponding acyl-CoAs that cannot be further metabolized and are transported out of the mitochondria. The table below summarizes typical findings for these key diagnostic markers.
| Analyte | Healthy Control (μmol/L) | LCHAD/TFP Deficiency (μmol/L) | Fold Increase (Approx.) |
| 3-hydroxy-hexadecanoylcarnitine (C16-OH) | < 0.04 | > 0.20 | > 5 |
| 3-hydroxy-octadecanoylcarnitine (C18-OH) | < 0.02 | > 0.10 | > 5 |
| 3-hydroxy-octadecenoylcarnitine (C18:1-OH) | < 0.03 | > 0.15 | > 5 |
Note: The exact concentrations can vary between laboratories and depend on the physiological state of the individual (e.g., fasting). The values presented are indicative of the significant elevations observed in affected individuals.[1]
The Biochemical Context: A Defect in Fatty Acid β-Oxidation
Long-chain fatty acid β-oxidation is a cyclical four-step process that occurs in the mitochondria, sequentially shortening the fatty acyl-CoA chain to produce acetyl-CoA for energy production. LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein (TFP).[2] This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation. Specifically, the LCHAD enzyme is responsible for the dehydrogenation of 3-hydroxyacyl-CoAs.[3][4]
In individuals with LCHAD deficiency, the inability to metabolize long-chain 3-hydroxyacyl-CoAs, including this compound, leads to their accumulation within the mitochondria.[3] This accumulation has several pathological consequences, including impaired energy production, particularly during periods of fasting or illness, and cellular toxicity.[3][5] The excess 3-hydroxyacyl-CoAs are converted to their corresponding acylcarnitine derivatives, which are then exported into the bloodstream, serving as the primary diagnostic markers.[1][6]
Experimental Protocols
Measurement of 3-Hydroxyacylcarnitines by Tandem Mass Spectrometry (MS/MS)
This method is the gold standard for newborn screening and diagnostic confirmation of LCHAD and TFP deficiencies.[7]
1. Sample Preparation:
-
Blood Spot: A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.
-
Plasma: A small volume of plasma (e.g., 10 µL) is used.
-
Extraction: An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol (B129727) is added to each sample. The plate is agitated to facilitate extraction.
-
Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., to butyl esters) to improve their chromatographic and mass spectrometric properties. This is typically achieved by adding an acidic butanol solution and incubating at an elevated temperature.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent suitable for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase LC column. A gradient elution is used to separate the acylcarnitines based on their chain length and polarity.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer, typically operating in positive ion mode.
-
Detection: The analysis is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target 3-hydroxyacylcarnitine and the corresponding internal standards are monitored. For example, the precursor ion for a specific acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: The concentration of each analyte is determined by comparing the ratio of the peak area of the analyte to that of its corresponding isotopically labeled internal standard against a calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the step in the mitochondrial long-chain fatty acid β-oxidation pathway that is affected in LCHAD deficiency, leading to the accumulation of 3-hydroxyacyl-CoAs and their subsequent conversion to 3-hydroxyacylcarnitines.
Caption: Mitochondrial β-oxidation pathway highlighting the LCHAD deficiency block.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. revvity.com [revvity.com]
- 5. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
A Researcher's Guide to Navigating Antibody Cross-Reactivity with 3,5-Dihydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comprehensive overview of how to approach the assessment of antibody cross-reactivity with the small molecule 3,5-Dihydroxydodecanoyl-CoA. As of our latest review, no commercially available antibodies specifically targeting this compound have been identified. Therefore, this guide focuses on the essential steps for the development and validation of a custom antibody, with a strong emphasis on characterizing its cross-reactivity profile.
The successful development of a specific antibody to a small molecule, or hapten, such as this compound, hinges on a robust validation process. Small molecules by themselves are generally not immunogenic and require conjugation to a larger carrier protein to elicit an immune response. This process, while effective, can also lead to the generation of antibodies that recognize not only the target molecule but also structurally similar compounds. Consequently, rigorous testing for cross-reactivity against a panel of related molecules is a critical step in the validation of any newly developed antibody.
Strategy for Custom Antibody Development and Validation
Given the absence of off-the-shelf antibodies, researchers will need to embark on a custom antibody development project. This process typically involves the following stages:
-
Hapten-Carrier Conjugation: The small molecule, this compound, must be chemically conjugated to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The choice of conjugation chemistry is crucial as it can influence the epitopes presented to the immune system.
-
Immunization and Antibody Production: The hapten-carrier conjugate is used to immunize an animal (commonly rabbits or mice). This is followed by the collection of polyclonal sera or the generation of monoclonal hybridomas.
-
Screening and Characterization: The resulting antibodies are screened for their ability to bind to the target molecule. A crucial part of this characterization is the assessment of cross-reactivity with structurally related molecules.
Identifying Potential Cross-Reactants
An essential step in validating a new antibody is to test its binding against a panel of molecules that are structurally similar to the target antigen. For this compound, this panel should include positional isomers, molecules with variations in functional groups, and analogs with different acyl chain lengths. The table below summarizes key potential cross-reactants and their structural differences from the target molecule.
| Compound Name | Structural Difference from this compound | Potential for Cross-Reactivity |
| Positional Isomers | ||
| 3,8-Dihydroxydodecanoyl-CoA | Hydroxyl group at position 8 instead of 5. | High |
| Single Hydroxyl Analogs | ||
| (S)-3-Hydroxydodecanoyl-CoA | Lacks the hydroxyl group at position 5. | Moderate to High |
| 5-Hydroxydodecanoyl-CoA | Lacks the hydroxyl group at position 3. | Moderate |
| Analogs with Different Functional Groups | ||
| 3-Oxo-dodecanoyl-CoA | Carbonyl group at position 3 instead of a hydroxyl group. | Moderate |
| Dodecanoyl-CoA | Lacks both hydroxyl groups. | Low to Moderate |
| Analogs with Different Acyl Chain Lengths | ||
| 3,5-Dihydroxydecanoyl-CoA | Acyl chain is 10 carbons long instead of 12. | Moderate |
| 3,5-Dihydroxytetradecanoyl-CoA | Acyl chain is 14 carbons long instead of 12. | Moderate |
Experimental Protocols for Cross-Reactivity Assessment
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and commonly used technique to quantify antibody specificity and cross-reactivity. Both indirect and competitive ELISA formats can be adapted for this purpose.
Indirect ELISA Protocol for Specificity Testing
This assay is used to determine the antibody's titer and its relative affinity for the target molecule and potential cross-reactants.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound and potential cross-reactants conjugated to a carrier protein (e.g., BSA)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Primary antibody (the custom antibody being tested)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the BSA-conjugated this compound and each BSA-conjugated cross-reactant at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Competitive ELISA Protocol for Quantifying Cross-Reactivity
This assay format is highly suitable for small molecules and can provide quantitative data on the degree of cross-reactivity.
Materials:
-
Same as for Indirect ELISA, with the addition of free this compound and free cross-reactants.
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the BSA-conjugated this compound at an optimized concentration. Incubate overnight at 4°C.
-
Washing and Blocking: Perform washing and blocking steps as described in the indirect ELISA protocol.
-
Competition Step: In a separate plate or in tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of either the free this compound (for the standard curve) or the free potential cross-reactants.
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Subsequent Steps: Proceed with the secondary antibody incubation, washing, substrate addition, and data acquisition steps as described in the indirect ELISA protocol.
Data Analysis for Cross-Reactivity:
The cross-reactivity is typically expressed as a percentage relative to the binding of the target molecule. It is calculated using the concentrations of the target molecule and the cross-reactant that cause a 50% inhibition of the maximal signal (IC50).
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Molecular Relationships
To aid in the conceptualization of the experimental design and the structural relationships of the molecules involved, the following diagrams are provided.
A Comparative Guide to the Analytical Method Validation for 3,5-Dihydroxydodecanoyl-CoA
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 3,5-Dihydroxydodecanoyl-CoA, a long-chain acyl-coenzyme A (LCACoA) derivative. Given the critical role of LCACoAs in metabolism, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals. This document outlines the prevalent analytical technique, its validation parameters, and compares its performance characteristics.
Introduction to Analytical Techniques
The primary and most robust method for the quantitative analysis of long-chain acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying specific acyl-CoA species within complex biological matrices.[1][2] Alternative methods are generally less specific and sensitive, making LC-MS/MS the gold standard for this class of molecules.
Performance Comparison of Analytical Methods
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to Low (potential for co-eluting interferences) |
| Sensitivity | High (typically low ng/mL to pg/mL) | Low (typically µg/mL) |
| Throughput | High | Moderate |
| Matrix Effect | Can be significant, requires careful management | Less prone to ion suppression, but matrix can still interfere |
| Development Cost | High | Moderate |
| Operational Cost | High | Low |
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for this compound is presented below, based on established protocols for similar long-chain acyl-CoAs.[1][2][5]
Sample Preparation
A fast solid-phase extraction (SPE) method is often employed for sample preparation to minimize time-consuming evaporation steps.[1][2]
-
Objective: To extract this compound from a biological matrix (e.g., liver tissue, plasma).
-
Procedure:
-
Homogenize tissue samples in a suitable buffer.
-
Add an internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest.
-
The eluate is then ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and detect this compound and the internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.[2][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[2]
-
Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) is often employed.[2][5]
-
Flow Rate: Adjusted for optimal separation.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is common.[2][5]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.[2][5] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For many long-chain acyl-CoAs, a neutral loss scan of 507 Da can be used for profiling.[1][2]
-
Method Validation
The analytical method must be validated according to guidelines from regulatory bodies such as the FDA and EMA to ensure its reliability.[6][7][8] The key validation parameters are:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.[2]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
The following table summarizes typical validation results for an LC-MS/MS method for long-chain acyl-CoAs, which would be expected for this compound.[2]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | 94.8% to 110.8%[2] |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 2.6% to 12.2%[2] |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 1.2% to 4.4%[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte dependent, typically in the low ng/mL range |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method for this compound.
Performance Comparison of Analytical Methods
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Key Metabolites in LCHAD Deficiency Diagnostics: 3,5-Dihydroxydodecanoyl-CoA vs. 3-Hydroxydodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of inborn errors of metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, precise diagnostic markers are crucial for early intervention and management. This guide provides an objective comparison between an intracellular intermediate, 3,5-dihydroxydodecanoyl-CoA, and a key urinary metabolite, 3-hydroxydodecanedioic acid, in the context of their diagnostic utility. While both molecules are intrinsically linked to the pathophysiology of LCHAD deficiency, their roles in clinical diagnostics are vastly different.
Introduction to LCHAD Deficiency and Associated Biomarkers
LCHAD deficiency is an autosomal recessive inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] This condition prevents the body from converting certain fats into energy, particularly during periods of fasting.[3] The deficiency lies in the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme, which is part of the mitochondrial trifunctional protein complex.[4][5] This enzymatic block leads to the accumulation of specific intermediates of fatty acid metabolism.
Two such molecules are this compound (a conceptual intermediate) and 3-hydroxydodecanedioic acid. In LCHAD deficiency, the accumulation of long-chain 3-hydroxyacyl-CoAs is a primary pathological event.[6][7] However, these are intracellular and not readily measurable in standard clinical tests. Consequently, the diagnostic focus shifts to stable, excretable downstream metabolites, with 3-hydroxydodecanedioic acid being a prominent example.[8][9]
Comparative Analysis of Diagnostic Utility
The diagnostic application of these two molecules is not a matter of superior performance of one over the other in a direct assay, but rather a reflection of their biochemical accessibility and clinical relevance. This compound (or more generally, long-chain 3-hydroxyacyl-CoAs) represents the core metabolic block, while 3-hydroxydodecanedioic acid is the detectable urinary footprint of this blockage.
| Feature | This compound (as a representative long-chain 3-hydroxyacyl-CoA) | 3-Hydroxydodecanedioic Acid |
| Biochemical Nature | Intracellular mitochondrial intermediate of fatty acid β-oxidation. | A 3-hydroxydicarboxylic acid; a downstream metabolite of long-chain 3-hydroxy fatty acids.[4] |
| Role in LCHAD Deficiency | Directly accumulates upstream of the enzymatic block.[6] | Formed from the accumulated 3-hydroxy fatty acids via an alternative metabolic pathway (omega-oxidation) and excreted in the urine.[10] |
| Diagnostic Accessibility | Not routinely measured in clinical diagnostics due to its intracellular location and instability. | Readily detectable and quantifiable in urine samples.[9][11] |
| Clinical Significance | Pathophysiologically significant, but not a direct diagnostic marker. | A key diagnostic marker for LCHAD deficiency and other fatty acid oxidation disorders.[8][12] |
| Typical Concentration in LCHAD Deficiency | Elevated within mitochondria of affected tissues (e.g., liver, heart, muscle). | Significantly elevated in the urine, particularly during metabolic crises.[12] |
| Analytical Methods | Research-based methods like radio-high pressure liquid chromatography on isolated mitochondria.[6] | Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS).[9][13] |
Signaling and Metabolic Pathways
In healthy individuals, long-chain fatty acids are metabolized via mitochondrial β-oxidation to produce acetyl-CoA, which enters the Krebs cycle for energy production. In LCHAD deficiency, this pathway is disrupted.
Caption: Metabolic pathway in LCHAD deficiency.
Experimental Protocols
The primary method for the diagnostic detection of 3-hydroxydodecanedioic acid is urinary organic acid analysis via gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantitative Analysis of Urinary 3-Hydroxydodecanedioic Acid by GC-MS
This protocol is a generalized procedure based on established methods for urinary organic acid analysis.
1. Sample Preparation:
-
Collect a random urine sample. For quantitative analysis, a timed collection (e.g., 24 hours) is preferred, and results are typically normalized to creatinine (B1669602) concentration.[11]
-
Freeze the urine sample immediately if not analyzed promptly.[11]
-
Thaw the sample and centrifuge to remove any particulate matter.
2. Internal Standard Addition:
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine) to an aliquot of the urine.[9]
3. Extraction:
-
Acidify the urine sample (e.g., with HCl).
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.[13][14] This step isolates the organic acids from the aqueous urine matrix.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC analysis, perform a two-step derivatization.[10]
-
First, react the dried extract with a methoxylating agent (e.g., methoxyamine hydrochloride in pyridine) to protect ketone groups.
-
Second, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.[9]
-
5. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity for the target analytes, including 3-hydroxydodecanedioic acid.[14]
6. Data Analysis:
-
Identify 3-hydroxydodecanedioic acid based on its retention time and mass spectrum compared to a known standard.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the result to the urinary creatinine concentration.
Diagnostic Workflow
The diagnostic process for LCHAD deficiency typically begins with newborn screening or clinical suspicion based on symptoms.
Caption: Typical diagnostic workflow for LCHAD deficiency.
Conclusion
In the diagnostic evaluation of LCHAD deficiency, this compound (representing the class of long-chain 3-hydroxyacyl-CoAs) is a central molecule in the pathophysiology but remains an indirect marker. Its accumulation is the trigger for the production of more stable and excretable metabolites. In contrast, 3-hydroxydodecanedioic acid is a clinically established, accessible, and reliable biomarker. Its detection in urine via GC-MS is a cornerstone of the diagnostic process for LCHAD deficiency and other related fatty acid oxidation disorders. Therefore, for researchers, scientists, and drug development professionals, understanding the relationship between these molecules is key to interpreting diagnostic data and developing novel therapeutic strategies that target the underlying metabolic defect.
References
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases | MDPI [mdpi.com]
- 8. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Organic Acids, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problems in the detection of fatty acid oxidation defects : Experience of a quality assurance programme for qualitative urinary organic acid analysis - ProQuest [proquest.com]
- 14. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Profiles: A Focus on 3,5-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acyl-CoA profiles, with a specific focus on the emerging molecule 3,5-Dihydroxydodecanoyl-CoA. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, and are increasingly recognized for their roles in cellular signaling.[1] Understanding the nuances of different acyl-CoA species is crucial for advancements in metabolic research, disease biomarker discovery, and the development of novel therapeutics.[2]
While comprehensive data on many acyl-CoAs are available, this compound remains a less-characterized molecule. This guide aims to provide a framework for its analysis by comparing established methodologies for acyl-CoA profiling and contextualizing its potential role within known metabolic pathways.
Quantitative Analysis of Acyl-CoA Profiles: Methodologies and Performance
The accurate quantification of acyl-CoA species is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3] The choice of sample preparation and analytical methodology can significantly impact the quantitative performance. Below is a comparison of common approaches for the analysis of acyl-CoA profiles.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| LC-MS/MS with Solvent Precipitation | Proteins are precipitated with a solvent (e.g., methanol), and the supernatant containing acyl-CoAs is analyzed. | Simple, fast, and provides good recovery for a broad range of acyl-CoAs. | Potential for ion suppression from co-extracted matrix components. Lower recovery for very long-chain species may occur. | 5-50 fmol |
| LC-MS/MS with Solid-Phase Extraction (SPE) | Acyl-CoAs are selectively adsorbed onto a solid support, washed, and then eluted for analysis. | Excellent for sample clean-up, reducing matrix effects and improving sensitivity. High recovery for a wide range of acyl-CoAs. | More time-consuming and complex than solvent precipitation. | 1-10 fmol |
| LC-MS/MS with Phosphate (B84403) Methylation | Derivatization of the phosphate groups of acyl-CoAs to improve chromatographic properties and reduce analyte loss. | Achieves full coverage from free CoA to very long-chain acyl-CoAs with good peak shape. Resolves issues of analyte loss on analytical surfaces. | Requires an additional derivatization step, which can add complexity and potential for sample loss if not optimized. | 4.2 nM (very-long-chain) to 16.9 nM (short-chain)[4] |
| Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) | Direct injection of the sample extract into the mass spectrometer without chromatographic separation. | High-throughput, suitable for rapid screening of acyl-CoA profiles. | Lack of chromatographic separation can lead to isobaric interferences and reduced specificity compared to LC-MS/MS. | Method-dependent, generally less sensitive than LC-MS/MS. |
Experimental Protocols
Protocol 1: General Acyl-CoA Extraction from Biological Tissues
This protocol describes a common method for the extraction of acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.
-
Tissue Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Clean-up (Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Profiles
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification. Precursor ions are selected based on the specific m/z of the acyl-CoA of interest, and a common product ion corresponding to the CoA moiety (e.g., m/z 428.1) is monitored.
-
Collision Energy: Optimized for each specific acyl-CoA to achieve optimal fragmentation.
-
Putative Metabolic Context of this compound
While the precise biological role of this compound is not yet well-defined, its structure suggests potential involvement in fatty acid metabolism, specifically as an intermediate in a modified beta-oxidation pathway. Standard beta-oxidation involves 3-hydroxyacyl-CoA intermediates.[5] The presence of a second hydroxyl group at the 5-position suggests a potential alternative or modified pathway.
Below is a diagram illustrating a simplified, hypothetical pathway where this compound could be generated and further metabolized.
References
Confirming the Identity of 3,5-Dihydroxydodecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the confirmation of 3,5-Dihydroxydodecanoyl-CoA, offering insights into its advantages over alternative methods and supported by detailed experimental protocols.
The accurate characterization of acyl-Coenzyme A (acyl-CoA) species, such as this compound, is critical for understanding their roles in various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the definitive identification of these molecules.
High-Resolution MS for Definitive Identification
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between isobaric interferences. When analyzing this compound, HRMS offers the ability to obtain a precise mass of the precursor ion, which can then be compared to the theoretical mass for confident identification.
Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments yield characteristic fragmentation patterns that provide structural information. Acyl-CoAs typically exhibit common fragmentation patterns, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507.0031 Da).[1] The resulting fragment ions, retaining the acyl portion of the molecule, can be analyzed at high resolution to confirm the elemental composition of the fatty acyl chain.
The chemical formula for this compound is C33H58N7O19P3S, with a molecular weight of 981.84 g/mol .[2] This complexity underscores the necessity of high-resolution instrumentation for accurate mass determination and differentiation from other cellular metabolites.
Comparison of Analytical Techniques
While HRMS is a leading technique, other methods can be employed for the characterization of acyl-CoAs. The following table compares the performance of HRMS with alternative approaches.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Measures mass-to-charge ratio with high accuracy and resolution. | Provides elemental composition, high specificity, and structural information through fragmentation analysis. | Higher instrument cost, requires specialized expertise. | Definitive identification and quantification of known and unknown acyl-CoAs. |
| Tandem MS (e.g., Triple Quadrupole) | Selects a precursor ion, fragments it, and detects specific product ions. | High sensitivity and specificity for targeted quantification (MRM).[3][4] | Lower resolution may not distinguish between compounds with the same precursor and product ion masses. | Targeted quantification of known acyl-CoAs. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their physicochemical properties, detected by UV absorbance. | Relatively low cost, widely available. | Low sensitivity and specificity for acyl-CoAs, co-elution issues. | General separation of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information without fragmentation. | Low sensitivity, requires larger sample amounts, complex data analysis. | Structural elucidation of purified compounds. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction
-
Cell or Tissue Homogenization: Homogenize frozen cell pellets or tissues in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of 50% methanol for LC-MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Synapt G2-Si Q-TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS:
-
Resolution: 70,000.
-
Scan Range: m/z 400-1200.
-
-
Tandem MS (ddMS2):
-
Resolution: 17,500.
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV).
-
Inclusion List: Include the theoretical m/z of the [M+H]+ ion for this compound.
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical process of confirming the identity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3,5-Dihydroxydodecanoyl-CoA Measurements
Introduction
This guide provides a framework for conducting an inter-laboratory comparison of 3,5-Dihydroxydodecanoyl-CoA measurements. As a specific intermediate in fatty acid metabolism, accurate and reproducible quantification of this compound is crucial for researchers in metabolic diseases, drug development, and cellular physiology. To date, no formal inter-laboratory comparison studies for this specific analyte have been published. This document, therefore, outlines a proposed standardized protocol and data reporting structure to facilitate such a study, ensuring data comparability and reliability across different research sites. The methodologies presented are based on established principles for the analysis of acyl-CoA species.[1]
Proposed Experimental Protocol: LC-MS/MS
The recommended methodology for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach allows for the absolute quantification of cellular acyl-CoAs with broad coverage.[1]
1.1. Sample Preparation
-
Cell Lysis & Extraction:
-
Harvest cells (e.g., 1-5 million cells per sample) and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 500 µL of ice-cold extraction solvent (e.g., 2:2:1 Methanol (B129727):Acetonitrile:Water) containing a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Vortex vigorously for 10 minutes at 4°C to ensure cell lysis and protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup
-
For complex matrices, an optional SPE cleanup step can be employed to remove interfering substances.
-
Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 5% methanol in water).
-
1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. For a hypothetical analysis, these might be:
-
Analyte Q1/Q3: m/z of protonated molecule → m/z of a characteristic fragment ion.
-
Internal Standard Q1/Q3: m/z of labeled molecule → m/z of its corresponding fragment ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
1.3. Quantification and Data Analysis
-
Calibration Curve: Prepare a calibration curve using a certified reference standard of this compound ranging from low to high physiological concentrations.
-
Calculation: Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.
-
Reporting: Report final concentrations in pmol/million cells or a similar standardized unit.
Data Presentation for Inter-Laboratory Comparison
To ensure a clear and objective comparison, participating laboratories should report their findings using the standardized format below. This table structure allows for the direct comparison of results from standardized reference samples (provided by a coordinating laboratory) and the laboratories' own internal samples.
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Laboratory ID | Analytical Method | Sample ID | Mean Concentration (pmol/10⁶ cells) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Notes |
| Lab-01 | LC-MS/MS | REF-A-LOW | 15.2 | 1.8 | 11.8 | |
| Lab-02 | LC-MS/MS | REF-A-LOW | 16.5 | 2.1 | 12.7 | |
| Lab-03 | LC-MS/MS | REF-A-LOW | 14.9 | 1.5 | 10.1 | |
| Consensus | REF-A-LOW | 15.5 | 0.8 | 5.2 | ||
| Lab-01 | LC-MS/MS | REF-B-HIGH | 122.7 | 10.5 | 8.6 | |
| Lab-02 | LC-MS/MS | REF-B-HIGH | 118.9 | 12.3 | 10.3 | |
| Lab-03 | LC-MS/MS | REF-B-HIGH | 125.1 | 9.8 | 7.8 | |
| Consensus | REF-B-HIGH | 122.2 | 3.1 | 2.5 | ||
| Lab-01 | LC-MS/MS | Internal-X | 45.8 | 4.1 | 8.9 | HepG2 cells |
| Lab-02 | LC-MS/MS | Internal-Y | 51.2 | 5.5 | 10.7 | A549 cells |
Data shown is hypothetical and for illustrative purposes only.
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the standardized workflow for the quantification of this compound, from sample acquisition to final data analysis.
Caption: Standardized workflow for this compound quantification.
3.2. Biological Pathway Context
This compound is an intermediate in fatty acid metabolism. Specifically, it is related to the β-oxidation pathway that occurs in peroxisomes, which is essential for breaking down very long-chain fatty acids.
Caption: Simplified fatty acid β-oxidation pathway showing a potential role for the analyte.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the hypothetical metabolite 3,5-Dihydroxydodecanoyl-CoA with key intermediates of the canonical fatty acid β-oxidation pathway. Due to the limited direct experimental data on this compound, its functional role is inferred based on its chemical structure and known metabolic pathways of similar molecules. This comparison aims to provide a framework for researchers investigating alternative or blocked fatty acid oxidation pathways and for professionals in drug development targeting metabolic disorders.
Inferred Metabolic Context of this compound
Based on its structure—a 12-carbon acyl-CoA with hydroxyl groups at the 3rd and 5th positions—this compound is likely an intermediate in a non-canonical pathway for the metabolism of unsaturated or hydroxylated fatty acids. The standard β-oxidation spiral involves a 3-hydroxyacyl-CoA intermediate. The presence of an additional hydroxyl group at the 5th position suggests a potential branch point or a product of an alternative enzymatic reaction, possibly involving the metabolism of a fatty acid with a double bond at the C5 position.
Comparative Analysis of Key Metabolites
To understand the functional significance of this compound, it is compared with well-characterized intermediates in the β-oxidation of dodecanoyl-CoA, a medium-chain fatty acid.[1][2]
| Metabolite | Chemical Formula | Key Function in β-Oxidation | Interacting Enzymes | Metabolic Fate |
| Dodecanoyl-CoA | C21H36N7O17P3S- (as CoA conjugate) | Initial substrate for C12 fatty acid β-oxidation | Acyl-CoA Dehydrogenase (Medium Chain) | Dehydrogenated to (2E)-Dodecenoyl-CoA[3] |
| (2E)-Dodecenoyl-CoA | C33H56N7O18P3S | Intermediate after the first dehydrogenation step | Enoyl-CoA Hydratase | Hydrated to 3-Hydroxydodecanoyl-CoA[3] |
| 3-Hydroxydodecanoyl-CoA | C33H58N7O19P3S | Intermediate after hydration of the double bond | 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenated to 3-Oxododecanoyl-CoA[4] |
| 3-Oxododecanoyl-CoA | C33H56N7O19P3S | Intermediate after the second dehydrogenation step | β-Ketoacyl-CoA Thiolase | Cleaved to Decanoyl-CoA and Acetyl-CoA[5] |
| This compound (Hypothetical) | C33H60N7O20P3S | Potential intermediate in alternative fatty acid metabolism | Unknown; possibly specialized hydratases or isomerases | Potential substrate for further oxidation or alternative pathways |
Metabolic Pathways
Standard β-Oxidation Pathway for Dodecanoyl-CoA
The canonical pathway for the degradation of dodecanoyl-CoA involves a four-step spiral, with each turn shortening the fatty acyl chain by two carbons and producing one molecule each of FADH2, NADH, and acetyl-CoA.
References
- 1. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for (2E)-Dodecenoyl-CoA (HMDB0003712) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3,5-Dihydroxydodecanoyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for structurally similar compounds, such as 3,5-dihydroxybenzoic acid and other acyl-CoA derivatives, 3,5-Dihydroxydodecanoyl-CoA should be treated as a hazardous substance. It is presumed to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact and serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To avoid skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation and respiratory tract irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth). Collect the spilled material and place it in a designated, labeled hazardous waste container for disposal. Ensure the area is well-ventilated during cleanup. Avoid dust formation. Do not allow the chemical to enter drains.
Proper Disposal Procedures
The disposal of this compound and its containers must be managed through an approved waste disposal plant. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, tubes) and absorbent materials from spills, in a designated and compatible hazardous waste container.[1][2]
-
The container must be in good condition, sealable, and made of a material compatible with the chemical.[1][2]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[2][3]
-
-
Disposal:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 3,5-Dihydroxydodecanoyl-CoA
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for managing 3,5-Dihydroxydodecanoyl-CoA, a coenzyme A derivative, in a laboratory setting. The following procedural guidance is designed to ensure operational integrity and minimize risks.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of personal protective equipment.[1] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with specific PPE as dictated by the nature of the tasks being performed.[1]
| PPE Category | Minimum Requirement | Recommended for Specific Tasks | Rationale |
| Body Protection | Laboratory Coat | Disposable Gown | Protects skin and clothing from splashes and spills.[2] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving or chemical-resistant gloves | Prevents skin contact with the chemical. Nitrile gloves offer protection against incidental exposure.[1] For prolonged contact or when handling solutions, more robust hand protection may be necessary. |
| Eye and Face Protection | Safety Glasses with Side Shields | Safety Goggles or Face Shield | Shields eyes from splashes, dust, and flying particles.[2] Goggles or a face shield are recommended when there is a higher risk of splashing.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 Respirator or higher | May be necessary if creating aerosols or dusts, or if working in a poorly ventilated space.[3] |
Experimental Protocol: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the product under the conditions recommended in the Certificate of Analysis.[4] For continental US shipments, room temperature is typical, though this may vary for other locations.[4]
Preparation and Handling:
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting:
-
If the compound is a solid, handle it in a manner that minimizes dust generation.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid.
-
For creating solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Handle all solutions containing this compound with care to prevent spills and aerosol formation.
-
Keep containers tightly closed when not in use.[5]
-
-
Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves and any other disposable PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Disposal Plan
Contaminated materials and waste containing this compound should be disposed of in accordance with institutional and local regulations for chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal:
-
Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed chemical waste disposal company.[5]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5][6]
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the institution's emergency response team.
-
Ensure adequate ventilation.[5] Avoid breathing vapors or dust.[5]
-
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.finalsite.net [resources.finalsite.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
